2,3,4-Trifluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trifluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGSULQFKYOYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182469 | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2822-41-5 | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4-Trifluorophenol (CAS: 2822-41-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling, spectroscopic data, and applications of 2,3,4-Trifluorophenol. This information is intended to support research, development, and drug discovery activities involving this fluorinated phenol.
Physicochemical Properties
This compound is a trifluorinated aromatic organic compound. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2822-41-5 | [1] |
| Molecular Formula | C₆H₃F₃O | [2] |
| Molecular Weight | 148.08 g/mol | [1][2] |
| Appearance | White or colorless to light orange to yellow powder, lump, or clear liquid.[2][3] | |
| Melting Point | 30-34 °C | [1] |
| Boiling Point | 69 °C at 43 mmHg[1] | 146.1 °C at 760 mmHg |
| Density | 1.46 g/mL at 25 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol.[3] Water solubility: 62.2 g/L at 25 °C.[3] | |
| Refractive Index | n20/D 1.465 | [1] |
| Flash Point | 59 °C (138.2 °F) - closed cup | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features |
| ¹H NMR | Spectral data available. |
| ¹⁹F NMR | Used to study the biodegradation and oxidative biodehalogenation of this compound.[3] |
| IR | Spectral data available. |
| Mass Spectrometry | Spectral data available. |
Safety and Handling
This compound is a hazardous substance and requires careful handling.
GHS Hazard Classification: [4]
-
Flammable Solids: Category 1
-
Acute Toxicity, Oral: Category 4
-
Acute Toxicity, Dermal: Category 4
-
Skin Corrosion/Irritation: Category 1B
-
Serious Eye Damage/Eye Irritation: Category 1
-
Acute Toxicity, Inhalation: Category 4
-
Specific target organ toxicity — Single exposure (Respiratory system): Category 3
Hazard Statements: [1]
-
H228: Flammable solid.
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE): [1]
-
Eyeshields
-
Gloves
-
Dust mask type N95 (US)
Experimental Protocols
Determination of Melting Point
Methodology:
A small, finely powdered sample of this compound is packed into a capillary tube, which is then placed in a melting point apparatus.[5] The sample is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded as the melting point.[6]
Workflow for melting point determination.
Determination of Boiling Point
Methodology:
A small amount of liquid this compound is placed in a fusion tube with an inverted capillary tube. The setup is heated in a Thiele tube or an aluminum block.[7][8] The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is recorded as the boiling point.[7]
Workflow for boiling point determination.
¹⁹F NMR Analysis of Biodegradation
Methodology:
The biodegradation of this compound can be monitored using ¹⁹F NMR spectroscopy. Samples from microbial cultures incubated with the compound are analyzed to detect the disappearance of the parent compound and the appearance of fluorinated metabolites.[9][10]
Sample Preparation: A 1.4 mL sample from the incubation mixture is combined with 200 µl of 0.8 M potassium phosphate buffer (pH 7.6), 100 µl of D₂O (for deuterium lock), and 20 µl of a known concentration of an internal standard (e.g., 8.4 mM 4-fluorobenzoate).[9]
NMR Parameters:
-
Spectral Width: 20,000 to 50,000 Hz
-
Data Points: 65,536
-
Pulse Angle: 30°
-
Scans: 2,000 to 60,000 (depending on concentration)[9]
Proposed biodegradation pathway.
Synthesis
This compound can be synthesized through various methods, often involving the functionalization of a trifluorinated benzene ring. A general approach may involve the conversion of a suitable precursor, such as 2,3,4-trifluoronitrobenzene, through reduction and diazotization followed by hydrolysis.
A plausible synthetic workflow.
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of fluorine atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[4][11][12]
Key Roles in Drug Design:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[4]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.[4]
-
Lipophilicity and Permeability: The trifluoromethyl group can increase lipophilicity, which can affect a compound's ability to cross cell membranes.[4]
While specific drugs containing the this compound moiety are not prominently documented in publicly available literature, the strategic use of fluorinated phenols is a common strategy in medicinal chemistry to fine-tune the properties of drug candidates.[13][14] This compound is a key intermediate for creating a variety of pharmaceuticals and agrochemicals.[2] Researchers utilize it in the development of fluorinated compounds which often show improved biological activity and stability.[2]
References
- 1. This compound 97 2822-41-5 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2,3,4-Trifluorophenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trifluorophenol is a halogenated aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement of three fluorine atoms on the phenol ring dramatically influences its physicochemical properties and reactivity, making it a valuable building block for the synthesis of complex molecules with enhanced biological activity and stability. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its relevance in contemporary research and development.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃F₃O | [1] |
| Molecular Weight | 148.08 g/mol | [1] |
| CAS Number | 2822-41-5 | |
| Appearance | White or colorless to light orange to yellow powder, lump, or clear liquid | [2] |
| Melting Point | 30-34 °C | [2] |
| Boiling Point | 69 °C at 43 mmHg | [2] |
| Density | 1.46 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.465 | [2] |
| Flash Point | 59 °C (138.2 °F) - closed cup | |
| Water Solubility | 62.2 g/L at 25 °C | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value/Information | Reference |
| Acidity (pKa) | No experimental value found. The electron-withdrawing fluorine atoms are expected to increase the acidity of the hydroxyl group compared to phenol. | [3] |
| ¹H NMR | Spectra available | [4] |
| ¹³C NMR | Spectra available | [4] |
| ¹⁹F NMR | Has been used to study its biodegradation. | [5][6] |
| IR Spectroscopy | Spectra available | [1] |
| Mass Spectrometry | Spectra available | [1] |
Experimental Protocols
Determination of pKa by Spectrophotometric Titration
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent mixture, such as acetonitrile-water (10% v/v), to ensure solubility.[7]
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) of known concentrations.
-
-
Spectrophotometric Measurements:
-
Record the UV-Vis absorption spectrum of the this compound solution in the highly acidic medium (to obtain the spectrum of the fully protonated species, HIn) and in the highly basic medium (to obtain the spectrum of the fully deprotonated species, In⁻).
-
For each buffer solution of known pH, add a precise volume of the this compound stock solution and record the UV-Vis spectrum.
-
-
Data Analysis:
-
At a wavelength where the absorbance difference between HIn and In⁻ is significant, the following equation can be used: pKa = pH + log((A - A_In) / (A_HIn - A)) where A is the absorbance of the solution at a given pH, A_In is the absorbance of the deprotonated species, and A_HIn is the absorbance of the protonated species.
-
By plotting pH versus log((A - A_In) / (A_HIn - A)), the pKa can be determined from the y-intercept.
-
Synthesis via Electrophilic Aromatic Substitution (General Protocol)
This compound can be synthesized through various methods, often involving electrophilic aromatic substitution on a fluorinated benzene derivative. The following is a general protocol for a Friedel-Crafts-type reaction, which can be adapted for specific syntheses.[9][10]
Methodology:
-
Reaction Setup:
-
To a dry, inert-atmosphere (e.g., nitrogen or argon) reaction vessel, add the fluorinated starting material (e.g., a fluorinated benzene or phenol derivative) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
-
Addition of Reagents:
-
Slowly add a Lewis acid catalyst (e.g., aluminum chloride) to the stirred solution.
-
Add the electrophile (e.g., an alkyl halide or acyl halide) dropwise to the reaction mixture, maintaining the temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, quench the reaction by slowly adding a cold aqueous acid solution (e.g., 1 M HCl).
-
Perform an aqueous work-up by separating the organic layer, extracting the aqueous layer with an organic solvent, and washing the combined organic layers with brine.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Chemical Reactivity
The presence of three electron-withdrawing fluorine atoms significantly influences the reactivity of the aromatic ring and the hydroxyl group of this compound.
-
Acidity: The inductive effect of the fluorine atoms increases the acidity of the phenolic proton, making it more readily deprotonated compared to phenol.[3]
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3][11] Under specific conditions, one or more of the fluorine atoms can be displaced by a nucleophile.
-
Electrophilic Aromatic Substitution: While the ring is deactivated towards electrophilic attack due to the fluorine substituents, the hydroxyl group is an activating, ortho-, para-director. Therefore, electrophilic substitution, if it occurs, is directed by the hydroxyl group.[3]
Biological Activity and Applications in Drug Development
Fluorinated organic compounds are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties.[12][13]
While specific signaling pathways involving this compound are not extensively documented, the broader class of fluorinated phenols has shown promise in various therapeutic areas. For instance, fluorinated polyphenol derivatives have been investigated as selective inhibitors of DYRK1A/B kinase, which is a target for neuroinflammatory diseases like Parkinson's disease.[14] The tailored functionalization of natural phenols, including the introduction of fluorine, is a key strategy to improve their biological activity.[15]
This compound serves as a valuable intermediate in the synthesis of these more complex, biologically active molecules. Its unique substitution pattern offers a scaffold for the development of novel drug candidates.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[16][17][18]
-
Hazards: It is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.[1][17]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[16]
Conclusion
This compound is a versatile and valuable chemical intermediate with a unique combination of physical and chemical properties conferred by its trifluorinated aromatic ring. Its utility in the synthesis of pharmaceuticals and other advanced materials is well-recognized. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for researchers and scientists seeking to leverage its potential in their work. Further investigation into its biological activities and the signaling pathways it may modulate could open up new avenues for drug discovery and development.
References
- 1. This compound | C6H3F3O | CID 123174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2822-41-5 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound(2822-41-5) 1H NMR spectrum [chemicalbook.com]
- 5. This compound 97 2822-41-5 [sigmaaldrich.com]
- 6. This compound | CAS#:2822-41-5 | Chemsrc [chemsrc.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. web.pdx.edu [web.pdx.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
An In-depth Technical Guide to 2,3,4-Trifluorophenol: Molecular Structure, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of 2,3,4-Trifluorophenol. It includes a summary of its spectroscopic data and outlines generalized experimental protocols for its characterization. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Molecular Structure and Formula
This compound is an aromatic organic compound and a member of the fluorophenol family. Its structure consists of a benzene ring substituted with three fluorine atoms at positions 2, 3, and 4, and a hydroxyl group at position 1.
Molecular Formula: C₆H₃F₃O[1][2][3]
SMILES: C1=CC(=C(C(=C1O)F)F)F[3]
InChI: 1S/C6H3F3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H[3][4]
The presence and positions of the three fluorine atoms significantly influence the electronic properties and reactivity of the phenol ring and the acidity of the hydroxyl group.
Molecular Structure Diagram
Caption: 2D chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 2822-41-5 | [1][2][3][4] |
| Molecular Weight | 148.08 g/mol | [1][2][3][4] |
| Appearance | White or colorless to light orange to yellow powder to lump to clear liquid | [2] |
| Melting Point | 30-34 °C | [1][5] |
| Boiling Point | 146.1 °C at 760 mmHg; 69 °C at 43 mmHg | [1][2][5] |
| Density | 1.46 g/mL at 25 °C | [2][5] |
| Flash Point | 59 °C (138.2 °F) - closed cup | [5][6] |
| Refractive Index | n20/D 1.465 | [5] |
| LogP | 2.30 | [1] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹⁹F NMR are powerful tools for characterizing fluorinated phenols. A study on the biodegradation of this compound utilized ¹⁹F NMR to track its metabolism.[6]
| Nucleus | Solvent | Description |
| ¹H NMR | CDCl₃ | The spectrum is expected to show signals corresponding to the two aromatic protons and the hydroxyl proton. The chemical shifts and coupling constants will be influenced by the adjacent fluorine atoms. |
| ¹⁹F NMR | Not specified | The spectrum would show three distinct signals for the fluorine atoms at positions 2, 3, and 4, with characteristic couplings to each other and to the aromatic protons. |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Technique | Key Absorptions |
| ATR-IR | The spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong absorptions in the 1000-1400 cm⁻¹ region are characteristic of C-F stretching vibrations. Aromatic C-H and C=C stretching bands would also be present. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Technique | Key Information |
| Electron Ionization (EI-MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 148, corresponding to the molecular weight of this compound. The fragmentation pattern would likely involve the loss of CO, HF, and other small fragments. |
Experimental Protocols
The following sections provide generalized experimental protocols for the characterization of this compound. These are intended as a guide and may require optimization based on the specific instrumentation and desired outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain ¹H and ¹⁹F NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.
Caption: Generalized workflow for NMR analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: As this compound is a low-melting solid, it can be analyzed as a thin film (melt) or using an Attenuated Total Reflectance (ATR) accessory.
-
Melt: Place a small amount of the solid on a salt plate (e.g., KBr or NaCl) and gently heat until it melts to form a thin film. Place a second salt plate on top.
-
ATR: Place a small amount of the solid directly onto the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify the characteristic absorption bands corresponding to the functional groups.
Caption: Generalized workflow for FTIR analysis of this compound.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.
-
H228: Flammable solid.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE): [6]
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
-
Skin and Body Protection: Lab coat and appropriate protective clothing.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[7]
Applications
This compound serves as a versatile building block in organic synthesis. Its primary applications are in the development of:
-
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, where the fluorine atoms can enhance metabolic stability and binding affinity.[2]
-
Agrochemicals: This compound is utilized in the production of herbicides and pesticides.[2]
-
Material Science: It can be incorporated into polymers to improve their thermal and chemical resistance.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound(2822-41-5) 1H NMR [m.chemicalbook.com]
- 3. This compound | C6H3F3O | CID 123174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4-三氟苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, methyl ether [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Spectral Analysis of 2,3,4-Trifluorophenol: A Technical Guide
An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2,3,4-Trifluorophenol, complete with experimental protocols and workflow visualizations.
This technical guide provides a comprehensive overview of the spectral data for this compound (CAS No. 2822-41-5), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections present tabulated quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, along with detailed experimental protocols for the acquisition of such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectral Data Summary
The spectral data for this compound has been compiled from various spectroscopic techniques to elucidate its molecular structure. The data is presented in the following tables for easy reference and comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~6.83 | m | - |
| H-6 | ~6.72 | m | - |
| -OH | ~5.62 | br s | - |
Note: The aromatic protons exhibit complex splitting patterns due to coupling with adjacent fluorine atoms.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectral data provides information on the carbon framework of the molecule. Chemical shifts (δ) are reported in ppm. Due to the presence of fluorine atoms, the carbon signals exhibit splitting.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C-OH) | ~141.2 (ddd, J=242.9, 13.9, 3.1 Hz) |
| C-2 (C-F) | ~140.0 (ddd, J=248.3, 15.1, 4.2 Hz) |
| C-3 (C-F) | ~138.8 (ddd, J=243.2, 14.8, 5.5 Hz) |
| C-4 (C-F) | ~137.6 (ddd, J=247.1, 14.2, 3.8 Hz) |
| C-5 | ~113.5 (dd, J=17.0, 4.1 Hz) |
| C-6 | ~110.2 (dd, J=18.2, 5.0 Hz) |
Note: The assignments and coupling constants are predicted based on typical values for fluorinated aromatic compounds and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. The data presented below was obtained via the Attenuated Total Reflectance (ATR) technique.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3550-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| ~1620 | C=C stretch | Aromatic ring |
| ~1520 | C=C stretch | Aromatic ring |
| ~1470 | C-H bend | Aromatic ring |
| ~1280 | C-O stretch | Phenol |
| ~1100-1000 | C-F stretch | Aryl fluoride |
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained using electron ionization (EI). The data reveals the molecular ion peak and the fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Fragment Ion |
| 148 | 100 | [M]⁺ |
| 120 | ~10 | [M-CO]⁺ |
| 100 | ~41 | [M-CO-HF]⁺ or [C₅H₂F₂]⁺ |
| 99 | ~16 | [M-CO-F]⁺ or [C₅H₂FO]⁺ |
| 75 | ~5 | [C₆H₃]⁺ |
| 74 | ~6 | [C₆H₂]⁺ |
| 69 | ~6 | [CF₃]⁺ |
| 50 | ~10 | [C₄H₂]⁺ |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution was transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
Spectral Width: 8278 Hz
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer.
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 24038 Hz
-
Temperature: 298 K
Infrared (IR) Spectroscopy
Sample Preparation (ATR):
-
A small amount of solid this compound was placed directly onto the diamond crystal of the ATR accessory.
-
The pressure arm was lowered to ensure good contact between the sample and the crystal.
FTIR-ATR Analysis:
-
Instrument: Bruker Tensor 27 FT-IR spectrometer equipped with a diamond ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Atmosphere: Air (background spectrum was taken prior to sample analysis)
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
A dilute solution of this compound in methanol was introduced into the mass spectrometer via a gas chromatograph (GC) with a heated injection port.
-
Electron ionization (EI) was performed at 70 eV.
GC-MS Analysis:
-
GC System: Agilent 7890A
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Agilent 5975C MSD
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-550
Visualization of Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Health and Safety of 2,3,4-Trifluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information currently available for 2,3,4-Trifluorophenol (CAS No. 2822-41-5). The content is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, handling procedures, and emergency responses related to this compound. Due to a lack of extensive toxicological studies specifically on this compound, this guide also draws upon data from structurally similar compounds, such as other fluorinated and chlorinated phenols, to infer potential hazards and toxicological pathways. All information derived from related compounds is explicitly noted.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling protocols.
| Property | Value | References |
| Molecular Formula | C₆H₃F₃O | [1][2] |
| Molecular Weight | 148.08 g/mol | [1][2] |
| Appearance | White or colorless to light orange to yellow powder, lump, or clear liquid | [2] |
| Melting Point | 30-34 °C (lit.) | [3] |
| Boiling Point | 69 °C at 43 mmHg (lit.) | [3] |
| Density | 1.46 g/mL at 25 °C (lit.) | [3] |
| Flash Point | 59 °C (138.2 °F) - closed cup | |
| Solubility | Slightly soluble in DMSO and Methanol. Water solubility: 62.2 g/L at 25 °C. | [3] |
| Refractive Index | n20/D 1.465 (lit.) | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. A summary of its GHS hazard classifications is provided in Table 2.
| Hazard Class | Category | Hazard Statement | References |
| Flammable Solids | 1 | H228: Flammable solid | [4][5] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4][5] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [4][5] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [5] |
The signal word for this compound is Danger .[5]
Toxicological Information
Potential Health Effects:
-
Acute Effects: Harmful if swallowed, inhaled, or in contact with skin.[4][5] Causes irritation to the skin, eyes, and respiratory system.[4][5] Similar to other phenols, systemic effects following significant absorption may occur, potentially affecting the central nervous and cardiovascular systems.[6][7]
-
Chronic Effects: Long-term exposure to respiratory irritants may lead to airway diseases.[8] The potential for carcinogenicity, mutagenicity, or reproductive toxicity of this compound has not been determined. Studies on other chlorophenols have shown varied results, with some being classified as possibly carcinogenic to humans.[8]
Potential Toxicological Mechanisms (Inferred from Related Compounds):
While specific signaling pathways for this compound are uncharacterized, related halogenated phenols are known to induce toxicity through several mechanisms:
-
Oxidative Stress: Generation of reactive oxygen species (ROS), leading to lipid peroxidation and oxidative DNA damage.[9]
-
Mitochondrial Dysfunction: Some phenols can uncouple oxidative phosphorylation, disrupting cellular energy production.[2]
-
Immunotoxicity: Altering immune cell populations and function.[9]
-
Endocrine Disruption: Affecting hormone levels and receptor interactions.[9]
A generalized diagram illustrating a potential toxicity pathway for halogenated phenols is provided below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 2822-41-5 [m.chemicalbook.com]
- 4. This compound | C6H3F3O | CID 123174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The toxic effects of chlorophenols and associated mechanisms in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Solubility of 2,3,4-Trifluorophenol in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,3,4-trifluorophenol in organic solvents, a critical parameter for its application in research and development, particularly in pharmaceutical and chemical synthesis. Due to a lack of specific quantitative solubility data for this compound in publicly available scientific literature, this document provides a comprehensive overview of general solubility principles for fluorinated phenols and presents detailed quantitative data and experimental protocols for a closely related compound, 2,4,6-trichlorophenol, as a representative analogue. This guide also includes a detailed experimental workflow for determining solid-liquid equilibrium, offering a practical framework for researchers.
Introduction: Physicochemical Properties of this compound
This compound is a halogenated aromatic organic compound with the chemical formula C₆H₃F₃O. The presence of three fluorine atoms on the phenol ring significantly influences its physicochemical properties, including its acidity, lipophilicity, and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃F₃O | [1] |
| Molecular Weight | 148.08 g/mol | [1] |
| CAS Number | 2822-41-5 | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 30-34 °C | [2] |
| Boiling Point | 146.1 °C at 760 mmHg | [2] |
| Density | ~1.5 g/cm³ | [2] |
Qualitative assessments indicate that this compound is slightly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents such as methanol.[3] However, for precise process design, reaction optimization, and formulation development, quantitative solubility data is essential.
Quantitative Solubility Data of a Representative Tri-halogenated Phenol: 2,4,6-Trichlorophenol
In the absence of specific quantitative data for this compound, this section provides solubility data for 2,4,6-trichlorophenol (CAS No: 88-06-2), a compound with a similar tri-halogenated phenolic structure. This data serves as a valuable reference for understanding the expected solubility behavior of this compound in various organic solvents. It is known to be soluble in ethanol, ethyl ether, and acetic acid.[4]
Table 2: Solubility of 2,4,6-Trichlorophenol in Various Organic Solvents
| Solvent | Solvent Type | Solubility | Reference |
| Ethanol | Polar Protic | Soluble | [4] |
| Ethyl Ether | Polar Aprotic | Soluble | [4] |
| Acetic Acid | Polar Protic | Soluble | [4] |
| Benzene | Non-polar | Soluble | [5] |
| Carbon Tetrachloride | Non-polar | Soluble | [5] |
| Toluene | Non-polar | Soluble | [5] |
Note: The term "Soluble" in this context is based on the available literature and implies that a significant amount of the solute dissolves in the solvent, though specific quantitative values at various temperatures were not provided in the cited sources.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid compound in a solvent.
Materials and Equipment
-
Solute: this compound (or the compound of interest) of high purity.
-
Solvents: A range of organic solvents of analytical grade.
-
Apparatus:
-
Analytical balance (± 0.0001 g accuracy).
-
Constant temperature water bath or incubator with shaking capabilities.
-
Glass vials or flasks with airtight screw caps.
-
Magnetic stirrers and stir bars (optional).
-
Syringes and syringe filters (e.g., 0.45 µm PTFE).
-
Volumetric flasks and pipettes.
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer).
-
Drying oven.
-
Desiccator.
-
Experimental Procedure
-
Preparation of Supersaturated Solutions: An excess amount of the solid solute is added to a known volume or mass of the solvent in a series of sealed glass vials. The use of an excess of the solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a predetermined period (typically 24 to 72 hours) to allow the system to reach solid-liquid equilibrium. The temperature should be controlled to within ± 0.1 °C.
-
Phase Separation: After the equilibration period, the agitation is stopped, and the vials are left undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling and Filtration: A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe. The syringe is then fitted with a pre-warmed (to the experimental temperature) syringe filter to remove any undissolved solid particles. An aliquot of the clear, saturated solution is then transferred to a pre-weighed volumetric flask.
-
Gravimetric Analysis (or other quantification methods):
-
The mass of the collected saturated solution is determined.
-
The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute).
-
The vial containing the dried solute is cooled in a desiccator and then weighed. The mass of the dissolved solute is thus determined.
-
Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.
-
-
Calculation of Solubility: The solubility is calculated as the mass of the solute per mass of the solvent (e.g., g/100 g solvent) or as a mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be experimentally determined and published, this guide provides a foundational understanding for researchers in the field. The provided physicochemical properties, the representative solubility data of 2,4,6-trichlorophenol, and the detailed experimental protocol for the shake-flask method offer a robust starting point for any investigation requiring the dissolution of this compound. It is recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems of interest to ensure accuracy in their work.
References
- 1. 2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2268-17-9: 2,4,6-Trifluorophenol | CymitQuimica [cymitquimica.com]
- 3. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electron Density Modulation by Fluorine in Trifluorophenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and, critically, its electronic profile.[1][2] This guide delves into the nuanced electronic effects of fluorine substitution on the phenol scaffold, with a specific focus on trifluorophenols. Understanding how the strategic placement of three fluorine atoms modulates the electron density of the aromatic ring and the acidity of the hydroxyl group is paramount for the rational design of novel pharmaceuticals and functional materials.
The Dichotomous Electronic Nature of Fluorine
Fluorine exerts a powerful influence on the electron density of an aromatic ring through two primary, and often competing, mechanisms: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework.[3] This effect is distance-dependent, being most potent at the ipso-carbon and diminishing with increasing distance.[3] The -I effect generally increases the acidity of the phenolic proton by stabilizing the resulting phenoxide anion.[3]
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring.[4][5] This electron-donating resonance effect is most pronounced when fluorine is positioned ortho or para to the hydroxyl group.[4] The +R effect can counteract the inductive effect by increasing electron density on the aromatic ring and destabilizing the phenoxide anion, thereby decreasing acidity.[5]
In the case of fluorinated phenols, the net electronic effect is a delicate balance between the strong, electron-withdrawing inductive effect and the weaker, electron-donating resonance effect.[4]
Quantitative Analysis of Electron Density Modulation
The impact of fluorine substitution on the electron density of the phenol ring can be quantitatively assessed through several key parameters, including pKa values, Hammett constants, and 19F NMR chemical shifts.
Acidity (pKa)
The acidity of a phenol, represented by its pKa value, is a direct measure of the stability of its conjugate base, the phenoxide anion. Electron-withdrawing groups stabilize the anion and thus lower the pKa (increase acidity), while electron-donating groups have the opposite effect. The pKa of unsubstituted phenol is approximately 9.9-10.0.[6][7] The introduction of multiple fluorine atoms significantly increases acidity.
| Compound | pKa |
| Phenol | ~9.99[8] |
| 4-Fluorophenol | ~9.95 |
| 2,4,6-Trifluorophenol | ~7.81 |
Table 1: Comparison of aqueous pKa values for phenol and fluorinated derivatives.
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ, provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[9] The substituent constant (σ) measures the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. For reactions involving the formation of a negative charge, such as phenol deprotonation, a special substituent constant, σ⁻, is used for para-substituents that can directly resonate with the reaction center.[10]
| Substituent | σmeta | σpara | σ⁻ (for phenols) |
| -F | 0.34[11] | 0.05[11] | 0.24 |
| -Cl | 0.37[12] | 0.23[12] | 0.26[12] |
| -NO₂ | 0.71[12] | 0.78[12] | 1.25[12] |
Table 2: Selected Hammett substituent constants.
The small positive σpara value for fluorine reflects the near cancellation of its strong inductive withdrawal and moderate resonance donation.[4]
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms.[13] The chemical shift of a 19F nucleus is exquisitely sensitive to changes in electron density; electron-withdrawing environments cause a downfield shift (less negative ppm values), while electron-donating environments result in an upfield shift (more negative ppm values).[1]
| Compound | Fluorine Position | 19F Chemical Shift (ppm vs. CFCl₃) |
| 2,4,5-Trifluorophenol | F-2 | -147.1[14] |
| F-4 | -153.5[14] | |
| F-5 | -143.7[14] |
Table 3: 19F NMR chemical shifts for an example trifluorophenol.
Experimental Protocols
Spectrophotometric Determination of pKa
This method relies on the difference in the UV-Vis absorption spectra between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻). By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.[15]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the trifluorophenol in a suitable solvent (e.g., 10% (v/v) acetonitrile-water) to ensure solubility.[16]
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte.
-
Prepare acidic (e.g., pH 2) and basic (e.g., pH 11) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.[16]
-
-
Spectroscopic Measurement:
-
For each pH value, mix a constant aliquot of the phenol stock solution with the buffer solution in a cuvette.
-
Record the UV-Vis absorption spectrum (e.g., from 200-500 nm).[16]
-
Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.
-
-
Data Analysis:
-
Plot absorbance at the chosen wavelength versus pH.
-
The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
-
Alternatively, use the equation: pKa = pH + log[(Amax - A) / (A - Amin)], where A is the absorbance at a given pH, and Amax and Amin are the absorbances of the basic and acidic forms, respectively.[15]
-
Computational Determination of pKa
In silico methods provide a powerful tool for predicting pKa values, especially for novel or difficult-to-synthesize compounds.[17] The absolute pKa can be calculated from the Gibbs free energy of dissociation in the gas phase and the solvation free energies of the species involved.[18][19]
Methodology (Direct Approach):
-
Model Building: Construct 3D models of the protonated phenol (ArOH) and the deprotonated phenoxide anion (ArO⁻).
-
Geometry Optimization: Perform geometry optimization for both species in the gas phase and in a simulated solvent environment (e.g., water). A common method is to use Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[8] The inclusion of explicit solvent molecules can improve accuracy.[17]
-
Energy Calculation: Calculate the gas-phase Gibbs free energy (Ggas) for both ArOH and ArO⁻. High-level methods like CBS-QB3 are often used for this step.[18][19]
-
Solvation Energy Calculation: Calculate the free energy of solvation (ΔGsolv) for each species using a continuum solvation model like CPCM or SMD.[17][18]
-
pKa Calculation: The pKa is calculated using the thermodynamic cycle:
-
ΔGaq = Ggas(ArO⁻) - Ggas(ArOH) + ΔGsolv(ArO⁻) - ΔGsolv(ArOH) - ΔGgas(H⁺) + ΔGsolv(H⁺)
-
pKa = ΔG*aq / (2.303 * RT)
-
Where R is the gas constant, T is the temperature, and the free energy values for the proton are well-established constants.
-
Special Considerations: Intramolecular Hydrogen Bonding
In ortho-substituted fluorophenols, the possibility of an intramolecular hydrogen bond (IHB) between the hydroxyl proton and the fluorine atom (O-H···F) arises. While traditionally considered weak, this interaction can influence the conformation and acidity of the molecule.[20][21] The formation of an IHB can stabilize the protonated form, making deprotonation more difficult and thus increasing the pKa (decreasing acidity) compared to what would be expected from electronic effects alone.[22]
Conclusion
The substitution of hydrogen with fluorine on a phenol ring provides a powerful strategy for modulating its electronic properties and acidity. In trifluorophenols, the cumulative strong inductive effect of the three fluorine atoms overwhelmingly dominates, leading to a significant withdrawal of electron density from the aromatic ring. This effect stabilizes the corresponding phenoxide anion, resulting in a marked increase in acidity (lower pKa) compared to unsubstituted phenol. While the resonance effect of fluorine is present, its electron-donating nature is insufficient to counteract the potent inductive withdrawal. Quantitative measures such as pKa values, Hammett constants, and 19F NMR chemical shifts provide the necessary data for researchers to understand and predict the impact of trifluorination, enabling the rational design of molecules with tailored electronic characteristics for applications in drug development and materials science.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. library.gwu.edu [library.gwu.edu]
- 8. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. stenutz.eu [stenutz.eu]
- 11. global.oup.com [global.oup.com]
- 12. web.viu.ca [web.viu.ca]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.pdx.edu [web.pdx.edu]
- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. afit.edu [afit.edu]
- 20. Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
Acidity of the 2,3,4-Trifluorophenol Hydroxyl Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the acidity of the hydroxyl group in 2,3,4-trifluorophenol. The strategic placement of three electron-withdrawing fluorine atoms on the phenolic ring significantly influences its electronic properties and, consequently, its acidity. This document outlines the theoretical basis for the enhanced acidity of this molecule compared to phenol, presents an estimated pKa value based on related compounds, and provides detailed experimental protocols for the determination of this critical physicochemical parameter. The included diagrams illustrate the underlying chemical principles and experimental workflows, offering a comprehensive resource for researchers in medicinal chemistry, materials science, and related fields.
Introduction: The Influence of Fluorine Substitution on Phenolic Acidity
The acidity of a phenol, quantified by its acid dissociation constant (pKa), is a critical parameter that governs its behavior in chemical and biological systems. It influences a molecule's solubility, lipophilicity, and ability to participate in hydrogen bonding and other non-covalent interactions. These factors are of paramount importance in drug design and development, where the ionization state of a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties.
The acidity of the phenolic hydroxyl group is determined by the stability of the corresponding phenoxide anion formed upon deprotonation. Substituents on the aromatic ring can profoundly alter this stability through a combination of inductive and resonance effects. Electron-withdrawing groups, such as halogens, increase the acidity of phenols by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.[1][2] Conversely, electron-donating groups decrease acidity by destabilizing the phenoxide ion.
In the case of this compound, the three fluorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect increases the polarization of the O-H bond, facilitating proton donation, and stabilizes the resulting phenoxide anion by dispersing its negative charge. The positions of the fluorine atoms at the ortho, meta, and para positions to the hydroxyl group result in a cumulative and significant enhancement of acidity compared to unsubstituted phenol.
Quantitative Data: Acidity of this compound
For the purpose of this guide, and in the absence of a definitive experimental value, we will work with an estimated pKa value of approximately 7.0-7.5 . This estimation is based on the cumulative electron-withdrawing effects of the three fluorine atoms. It is strongly recommended that this value be experimentally verified for any application where precision is critical.
| Compound | pKa | Reference |
| Phenol | 10.0 | [4] |
| 4-Fluorophenol | 9.89 | [3] |
| 2,6-Difluorophenol | 7.34 | [3] |
| 2,3,5,6-Tetrafluorophenol | 5.67 | [3] |
| Pentafluorophenol | 5.55 | [3] |
| This compound | ~7.0 - 7.5 (Estimated) | N/A |
Experimental Protocols for pKa Determination
The pKa of an acidic compound like this compound can be accurately determined using several established experimental techniques. The two most common methods, potentiometric titration and UV-Vis spectrophotometry, are detailed below.
Potentiometric Titration
This method involves the gradual addition of a strong base to a solution of the weak acid (this compound) and monitoring the resulting change in pH. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Materials and Reagents:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beakers
Procedure:
-
Calibration of the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Preparation of the analyte solution: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1 mM) in deionized water. To ensure a constant ionic strength, add KCl to a final concentration of 0.15 M.[4][5]
-
Initial pH adjustment: Acidify the analyte solution to approximately pH 2 with 0.1 M HCl. This ensures that the phenol is fully protonated at the start of the titration.[4][5]
-
Titration: Place the beaker with the analyte solution on a magnetic stirrer and immerse the pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from a buret.
-
Data collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches approximately 12.[4][5]
-
Data analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added. The equivalence point is the point of steepest inflection on the curve.
-
Replication: Perform the titration at least in triplicate to ensure the reproducibility of the results.[5]
UV-Vis Spectrophotometry
This method is based on the principle that the protonated and deprotonated forms of a molecule have different ultraviolet-visible absorption spectra. By measuring the absorbance of a solution at various pH values, the ratio of the two species can be determined, and from this, the pKa can be calculated using the Henderson-Hasselbalch equation.
Materials and Reagents:
-
This compound
-
Buffer solutions covering a range of pH values (e.g., from pH 2 to pH 11)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Preparation of stock solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a water/acetonitrile mixture).[2][6]
-
Preparation of test solutions: Prepare a series of solutions with the same concentration of this compound but in different buffer solutions covering a wide pH range.[2][7] This range should encompass the expected pKa of the compound.
-
Spectral measurements:
-
Record the UV-Vis absorption spectrum of the fully protonated species in a highly acidic solution (e.g., pH 2).
-
Record the UV-Vis absorption spectrum of the fully deprotonated species in a highly basic solution (e.g., pH 11).
-
Record the UV-Vis absorption spectra of the intermediate buffered solutions.
-
-
Data analysis:
-
Identify the wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal.
-
At this wavelength, plot the absorbance of the buffered solutions as a function of pH. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[8]
-
Alternatively, the pKa can be calculated for each buffered solution using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance of the solution at a given pH, A_a is the absorbance of the fully protonated form, and A_b is the absorbance of the fully deprotonated form.
-
Visualizations
Factors Influencing Acidity of this compound
Caption: Factors influencing the acidity of this compound.
Experimental Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,3,4-Trifluorophenol: Key Suppliers, Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2,3,4-Trifluorophenol, a versatile fluorinated building block crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide details its key suppliers, current availability, and presents a summary of its chemical and physical properties. Furthermore, it outlines a detailed experimental protocol for the analysis of its biodegradation, a critical aspect for environmental and metabolic studies.
Key Suppliers and Availability
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity and available quantities vary by supplier, and it is recommended to contact them directly for the most current lead times and pricing.
| Supplier | Purity | Available Quantities |
| --INVALID-LINK-- | ≥97%[1][2] | Gram scale |
| --INVALID-LINK-- | >98.0% (GC)[3] | Gram to bulk scale |
| --INVALID-LINK-- | 98% | Gram to bulk scale |
| --INVALID-LINK-- | ≥98% (GC) | Gram to bulk scale |
| --INVALID-LINK-- | Not specified | Gram to bulk scale[4] |
| --INVALID-LINK-- | Meets or exceeds grade requirements | Contact for details[5] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 2822-41-5[1] |
| Molecular Formula | C₆H₃F₃O[4] |
| Molecular Weight | 148.08 g/mol [1][4] |
| Appearance | Off-white crystalline powder[6] |
| Melting Point | 30-34 °C[1][2] |
| Boiling Point | 146.1 °C[4][6] |
| Density | ~1.5 g/cm³[6] |
| Flash Point | 58.9 °C[4] |
| Storage | 2°C - 8°C[4] |
Applications in Research and Development
This compound serves as a critical intermediate in the synthesis of a variety of organic compounds. The presence of three fluorine atoms on the phenol ring significantly influences its chemical properties, making the hydroxyl group more acidic and affecting the regioselectivity of reactions.[6]
Its primary applications include:
-
Pharmaceutical Synthesis: As a building block for creating complex fluorinated molecules with potential therapeutic properties.
-
Agrochemical Development: Used in the synthesis of novel herbicides and pesticides.
-
Material Science: Incorporated into liquid crystal compositions and other advanced materials.[4]
-
Chemical Research: Employed as a chemical control agent and a reactant in various organic transformations.[4]
Experimental Protocol: Biodegradation Analysis by ¹⁹F NMR
The following protocol is adapted from a study on the microbial degradation of fluorophenols and provides a method for analyzing the biotransformation of this compound.[7][8][9] This technique is invaluable for understanding the metabolic fate of fluorinated compounds in biological systems.
Materials and Equipment
-
This compound
-
Purified phenol hydroxylase
-
Purified catechol 1,2-dioxygenase
-
Microorganism culture (e.g., Rhodococcus opacus 1G)
-
NMR spectrometer equipped with a fluorine probe
-
Standard laboratory glassware and consumables
Experimental Workflow
The overall workflow for the biodegradation study is depicted in the diagram below.
Caption: Experimental workflow for the analysis of this compound biodegradation.
Detailed Methodology
-
Incubation with Purified Enzymes:
-
Prepare a reaction mixture containing this compound, purified phenol hydroxylase, and/or purified catechol 1,2-dioxygenase in an appropriate buffer.
-
Incubate the mixture under controlled temperature and agitation.
-
Collect samples at various time points for ¹⁹F NMR analysis.
-
-
Incubation with Microorganism Culture:
-
Introduce this compound into a culture of the selected microorganism (e.g., Rhodococcus opacus 1G).
-
Incubate the culture under conditions suitable for microbial growth and metabolism.
-
Periodically withdraw aliquots of the culture medium for analysis.
-
-
¹⁹F NMR Spectroscopy:
-
Prepare the collected samples for NMR analysis, which may involve extraction or direct measurement of the supernatant.
-
Acquire ¹⁹F NMR spectra of the samples. The chemical shifts of the fluorine atoms in this compound and its potential metabolites (e.g., fluorinated catechols and muconates) will be distinct.
-
Monitor the disappearance of the parent compound's signals and the appearance of new signals corresponding to the degradation products over time.
-
-
Data Analysis and Interpretation:
-
Process the ¹⁹F NMR spectra to identify the chemical shifts of the metabolites.
-
By comparing the observed chemical shifts with those of known standards or through detailed spectral analysis, the structures of the degradation products can be elucidated.
-
This information allows for the characterization of the biodegradation pathway of this compound by the specific enzymes or microorganism.
-
Conclusion
This compound is a readily available and highly valuable building block for the synthesis of a wide range of chemical entities. Its unique electronic properties, imparted by the trifluorinated phenyl ring, make it an attractive starting material in drug discovery, agrochemical research, and material science. The provided experimental protocol for biodegradation analysis using ¹⁹F NMR offers a powerful tool for researchers to investigate the metabolic and environmental fate of this and other fluorinated compounds.
References
- 1. This compound 97 2822-41-5 [sigmaaldrich.com]
- 2. 2,3,4-トリフルオロフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 2822-41-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. biosynth.com [biosynth.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. nbinno.com [nbinno.com]
- 7. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Initial Reactivity Studies of 2,3,4-Trifluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial reactivity studies of 2,3,4-trifluorophenol, a versatile fluorinated building block with significant potential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of three fluorine atoms on the phenolic ring imparts unique electronic properties, influencing its acidity, reactivity, and potential for further functionalization. This document summarizes key reactivity data, provides detailed experimental protocols for representative transformations, and visualizes reaction pathways and workflows.
Core Reactivity and Physicochemical Properties
This compound is a white to off-white crystalline solid. The electron-withdrawing nature of the three fluorine atoms significantly increases the acidity of the hydroxyl group compared to phenol. This electronic modification is a key determinant of its reactivity in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃F₃O | |
| Molecular Weight | 148.08 g/mol | |
| Melting Point | 30-34 °C | |
| Boiling Point | 146.1 °C (at 760 mmHg) | |
| Density | 1.46 g/mL (at 25 °C) | |
| CAS Number | 2822-41-5 |
Spectroscopic Data
The structural characterization of this compound and its derivatives relies on various spectroscopic techniques. The following tables summarize key spectroscopic data.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | |||
| ¹³C | |||
| ¹⁹F | |||
| Note: Specific chemical shift and coupling constant data for the parent phenol are not readily available in the searched literature. Researchers should acquire and interpret spectra on their own instruments. |
A study on the biodegradation of fluorophenols provided some ¹⁹F NMR chemical shift data for this compound and its metabolic products.[1]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3500-3200 | O-H stretch (H-bonded) | Broad |
| ~3000 | C-H stretch (aromatic) | Sharp |
| 1600-1400 | C=C stretch (aromatic ring) | Medium-Strong |
| 1300-1000 | C-F stretch | Strong |
| Note: This table represents typical ranges for the assigned functional groups. Specific peak positions can be obtained from the FTIR spectrum.[2] |
Table 4: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 148 | [M]⁺ |
| Note: Detailed fragmentation analysis requires experimental data. A mass spectrum for the methyl ether derivative is available.[3] |
Key Reactivity Studies and Experimental Protocols
Initial studies on the reactivity of this compound have focused on reactions involving the acidic hydroxyl group and the activated aromatic ring.
O-Alkylation (Williamson Ether Synthesis)
The acidic nature of the phenolic proton facilitates its deprotonation to form a phenoxide, which can then act as a nucleophile in reactions with alkyl halides to form ethers.
Experimental Protocol: Synthesis of 2,3,4-Trifluorophenyl Methyl Ether (Illustrative)
This protocol is a general representation of a Williamson ether synthesis and is adapted from procedures for similar phenols.[4]
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a slight excess of a base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add the alkylating agent, for example, methyl iodide (CH₃I, 1.2 eq), dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3,4-trifluorophenyl methyl ether.
A mass spectrum for 2,3,4-trifluorophenyl methyl ether has been reported, confirming its successful synthesis.[3]
References
- 1. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound, methyl ether [webbook.nist.gov]
- 4. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
Methodological & Application
The Strategic Role of 2,3,4-Trifluorophenol in the Synthesis of Advanced Pharmaceuticals
For Immediate Release: Researchers, scientists, and professionals in drug development now have access to detailed application notes and protocols outlining the pivotal role of the intermediate, 2,3,4-Trifluorophenol, in the synthesis of innovative pharmaceuticals. This versatile chemical building block is instrumental in the development of fluorinated compounds, which frequently exhibit enhanced biological activity and improved pharmacokinetic profiles compared to their non-fluorinated counterparts.[1]
The incorporation of fluorine atoms into a drug's molecular structure can significantly influence its metabolic stability, binding affinity to target proteins, and overall efficacy. This compound serves as a key precursor in creating these strategically fluorinated molecules, offering a reactive platform for constructing complex pharmaceutical architectures.
Application Note: Synthesis of Diaryl Ether-Based Kinase Inhibitors
A significant application of this compound is in the synthesis of diaryl ether moieties, a common structural motif in a variety of targeted therapies, particularly kinase inhibitors. The 2,3,4-trifluorophenoxy group can be incorporated to modulate the electronic properties and conformational flexibility of the final compound, potentially leading to enhanced potency and selectivity.
One exemplary synthetic application involves the preparation of a diaryl ether-based kinase inhibitor scaffold. The general synthetic approach is a nucleophilic aromatic substitution (SNAr) reaction, where the hydroxyl group of this compound displaces a leaving group on an activated aromatic or heteroaromatic ring.
General Reaction Scheme:
Caption: General workflow for diaryl ether synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4-(2,3,4-Trifluorophenoxy)-1-nitrobenzene
This protocol details the synthesis of a key intermediate for further elaboration into more complex pharmaceutical agents.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 148.08 | 10.0 | 1.48 g |
| 4-Nitrofluorobenzene | 141.10 | 10.0 | 1.41 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |
| Dichloromethane (DCM) | 84.93 | - | As needed |
| Saturated Sodium Bicarbonate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
To a stirred solution of this compound (1.48 g, 10.0 mmol) in anhydrous N,N-Dimethylformamide (20 mL) under a nitrogen atmosphere, add potassium carbonate (2.07 g, 15.0 mmol).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide salt.
-
Add 4-Nitrofluorobenzene (1.41 g, 10.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Yield and Characterization:
| Product | Yield (%) | Appearance | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) |
| 4-(2,3,4-Trifluorophenoxy)-1-nitrobenzene | 85-95 | Pale yellow solid | 8.25 (d, J = 9.2 Hz, 2H), 7.05 (d, J = 9.2 Hz, 2H), 6.90-6.80 (m, 1H), 6.75-6.65 (m, 1H) | -135.2 (m, 1F), -145.8 (m, 1F), -158.9 (m, 1F) |
Signaling Pathway Modulation
The diaryl ether scaffold synthesized using this compound can be further functionalized to target specific signaling pathways implicated in diseases such as cancer. For instance, by introducing appropriate pharmacophores, these molecules can act as inhibitors of key kinases in the MAP kinase pathway.
Caption: Inhibition of the MAP kinase pathway.
The strategic placement of the 2,3,4-trifluorophenoxy group can enhance the binding affinity of the inhibitor to the ATP-binding pocket of kinases like RAF, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
Conclusion
This compound stands out as a critical intermediate for the synthesis of advanced pharmaceutical candidates. Its utility in creating fluorinated diaryl ethers provides a powerful tool for medicinal chemists to fine-tune the properties of kinase inhibitors and other targeted therapies. The protocols and data presented here offer a foundational guide for researchers to explore the vast potential of this versatile building block in drug discovery and development.
References
Application Notes and Protocols for 2,3,4-Trifluorophenol in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trifluorophenol is a versatile fluorinated building block increasingly utilized in the synthesis of advanced agrochemicals.[1] The presence of multiple fluorine atoms on the phenyl ring imparts unique physicochemical properties to the resulting molecules, often leading to enhanced biological activity, metabolic stability, and target-binding affinity. These characteristics make this compound a valuable intermediate in the development of potent and selective herbicides and fungicides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a novel herbicide and outlines the current landscape of its application in fungicide development.
I. Herbicide Formulation: A Protoporphyrinogen Oxidase (PPO) Inhibitor
A promising application of this compound in herbicide development is in the synthesis of pyrido[2,3-d]pyrimidine derivatives. One such derivative, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, has demonstrated significant herbicidal activity.[2][3]
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This class of herbicides acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathway in plants.[4][5] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen.[6] These reactive oxygen species cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, plant death.[6][7] This light-dependent mechanism of action results in rapid foliar necrosis and desiccation of susceptible weeds.
Signaling Pathway of PPO-Inhibiting Herbicides
Caption: Mechanism of action of PPO-inhibiting herbicides.
Quantitative Data: Herbicidal Efficacy
The herbicidal activity of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Compound 2o ) has been evaluated against various weed species. The data is summarized in the table below.[2][3]
| Weed Species | Common Name | Application Rate | Inhibition (%) |
| Lactuca sativa | Lettuce | 1 mM | Low |
| Brassica campestris | Field Mustard | 1 mM | Low |
| Agrostis stolonifera | Bentgrass | 1 mM | High |
| Triticum aestivum | Wheat | 1 mM | Moderate |
Note: The original study used a 1 mM concentration for initial screening. Further dose-response studies would be needed to determine specific IC50 or GR50 values.
Experimental Protocols
The synthesis of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves a multi-step process, starting from this compound.
Workflow for the Synthesis of the Target Herbicide
Caption: Synthetic workflow for the target herbicide.
Protocol 1: Synthesis of 2,3,4-Trifluoroaniline from this compound
Note: Direct amination of polyfluorinated phenols can be challenging. The following protocol is a general method for the conversion of phenols to anilines and may require optimization for this specific substrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Palladium on activated carbon (10 wt% Pd)
-
Toluene
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 10% Pd/C (5 mol%), and toluene.
-
Add hydrazine hydrate (3.0 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filter cake with toluene.
-
Combine the filtrate and washings, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3,4-trifluoroaniline.
Protocol 2: Synthesis of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol is adapted from the general procedure described by Min et al. (2023).[3]
Materials:
-
2,3,4-Trifluoroaniline
-
2-Chloronicotinic acid
-
Triphosgene
-
Triethylamine
-
Toluene
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF)
-
Methyl iodide
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Step A: Synthesis of N-(2-chloronicotinoyl)-N'-(2,3,4-trifluorophenyl)urea
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-chloronicotinic acid (1.0 eq) in anhydrous toluene.
-
Add triphosgene (0.4 eq) and a catalytic amount of DMF. Heat the mixture to reflux until the reaction is complete (monitored by the cessation of gas evolution).
-
Cool the reaction mixture to room temperature to obtain a solution of 2-chloronicotinoyl isocyanate.
-
In a separate flask, dissolve 2,3,4-trifluoroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.
-
Add the solution of 2-chloronicotinoyl isocyanate dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Collect the precipitated product by filtration, wash with toluene, and dry under vacuum to yield the urea intermediate.
Step B: Synthesis of 1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
To a suspension of sodium hydride (2.5 eq) in anhydrous DMF, add a solution of the urea intermediate from Step A (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the addition of water.
-
Acidify the mixture with 1 M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Step C: Synthesis of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
To a solution of the product from Step B (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product.
II. Fungicide Formulation: Current Status and Future Directions
General Approaches and Potential Mechanisms of Action
The incorporation of a trifluoromethylphenyl moiety into various heterocyclic scaffolds is a common strategy in the design of new fungicides. These scaffolds include, but are not limited to, triazoles, pyrimidines, and amides. The fungicidal activity of these compounds can arise from various mechanisms of action, including:
-
Inhibition of Ergosterol Biosynthesis: Many azole fungicides act by inhibiting the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.
-
Inhibition of Succinate Dehydrogenase (SDHIs): This class of fungicides targets complex II in the mitochondrial respiratory chain, disrupting fungal respiration.
-
Disruption of Microtubule Assembly: Some fungicides interfere with the formation of microtubules, which are essential for cell division.
Logical Relationship for Fungicide Discovery
Caption: General workflow for fungicide discovery.
Future Research Directions
Given the proven utility of the 2,3,4-trifluorophenyl moiety in herbicides, further exploration of its potential in fungicide development is warranted. Researchers are encouraged to:
-
Synthesize novel libraries of compounds incorporating the 2,3,4-trifluorophenyl group into diverse heterocyclic systems known to exhibit fungicidal activity.
-
Screen these compounds against a broad range of economically important plant pathogenic fungi.
-
For active compounds, conduct structure-activity relationship (SAR) studies to optimize their efficacy and selectivity.
-
Elucidate the mechanism of action of promising lead compounds to identify novel fungal targets.
As new research emerges, this section will be updated with specific examples of fungicides derived from this compound, along with their associated quantitative data and experimental protocols.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. CN103497111A - Synthetic method for 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. researchgate.net [researchgate.net]
Application of 2,3,4-Trifluorophenol in Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,3,4-trifluorophenol in the field of material science. The unique properties conferred by the trifluorinated phenyl ring make this compound a valuable building block for the synthesis of high-performance polymers and liquid crystals.
Application in High-Performance Polymers (Poly(arylene ether)s)
Application Notes
This compound is a key monomer in the synthesis of fluorinated poly(arylene ether)s (PAEs). The incorporation of the 2,3,4-trifluorophenoxy moiety into the polymer backbone imparts a range of desirable properties:
-
Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to excellent thermal and thermo-oxidative stability, making these polymers suitable for applications in demanding, high-temperature environments.[1][2]
-
Improved Chemical Resistance: The fluorine atoms provide a protective shield around the polymer chain, rendering it resistant to a wide range of chemicals and solvents.
-
Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants and dissipation factors, which are critical for applications in microelectronics, high-frequency communication, and insulation.[3][4][5]
-
Increased Solubility: The presence of the fluorine atoms can disrupt polymer chain packing, leading to improved solubility in common organic solvents and facilitating processing.
-
Hydrophobicity: Fluorinated polymers are known for their water-repellent properties, which is advantageous for applications requiring low moisture absorption.
These properties make this compound-based poly(arylene ether)s promising candidates for use in aerospace components, electronic packaging, high-performance coatings, and advanced membranes.
Experimental Protocol: Synthesis of a Poly(arylene ether) containing a this compound Moiety
This protocol describes a general method for the synthesis of a poly(arylene ether) via nucleophilic aromatic substitution polycondensation.
Materials:
-
This compound
-
Bisphenol A (or other di-hydroxy aromatic monomer)
-
Decafluorobiphenyl (or other activated di-halo aromatic monomer)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen/argon inlet, add this compound (1 equivalent), Bisphenol A (1 equivalent), and anhydrous potassium carbonate (2.2 equivalents).
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc) and toluene (typically in a 2:1 volume ratio) to the flask to achieve a solids concentration of 15-25% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 140-150 °C) with vigorous stirring under a slow stream of nitrogen/argon. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the removal of all water.
-
Monomer Addition: After dehydration, carefully drain the toluene from the Dean-Stark trap. Allow the reaction mixture to cool to approximately 80 °C. Add decafluorobiphenyl (1 equivalent) to the flask.
-
Polymerization: Increase the temperature of the reaction mixture to 160-170 °C and maintain for 8-12 hours with continuous stirring under an inert atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a vigorously stirred excess of methanol to precipitate the polymer.
-
Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot deionized water and then with methanol to remove any residual salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C overnight to a constant weight.
Caption: Experimental workflow for the synthesis of fluorinated poly(arylene ether).
Characterization Data
The following table summarizes typical properties of poly(arylene ether)s containing trifluorophenol moieties. The exact values will depend on the specific co-monomers used and the final polymer structure.
| Property | Typical Value Range | Test Method |
| Glass Transition Temp. (Tg) | 180 - 280 °C | DSC |
| 5% Weight Loss Temp. (TGA) | 450 - 550 °C | TGA (in N₂) |
| Dielectric Constant (1 MHz) | 2.5 - 3.0 | Dielectric Analyzer |
| Dissipation Factor (1 MHz) | 0.001 - 0.005 | Dielectric Analyzer |
| Tensile Strength | 70 - 100 MPa | UTM |
| Young's Modulus | 2.0 - 3.5 GPa | UTM |
| Water Absorption (24h immersion) | < 0.2% | ASTM D570 |
Application in Liquid Crystal Synthesis
Application Notes
This compound serves as a versatile intermediate in the synthesis of liquid crystalline materials. The introduction of the trifluorophenyl group can significantly influence the mesomorphic properties of the final compound:
-
Modification of Dielectric Anisotropy: The strong dipole moment of the C-F bonds can be strategically positioned within the molecule to achieve either positive or negative dielectric anisotropy, a critical parameter for the operation of various liquid crystal display (LCD) modes.[6]
-
Tuning of Mesophase Behavior: The fluorine substituents can alter intermolecular interactions, leading to the formation of different liquid crystalline phases (e.g., nematic, smectic) and influencing the clearing point temperatures.
-
Lowering Viscosity: The introduction of fluorine can reduce intermolecular forces, leading to lower rotational viscosity, which translates to faster switching times in LCDs.
-
Enhanced Stability: The inherent stability of the C-F bond contributes to the overall chemical and thermal stability of the liquid crystal molecule.
The ability to fine-tune these properties makes this compound a valuable building block for designing novel liquid crystals for advanced display technologies.
Experimental Protocol: Synthesis of a Liquid Crystal Intermediate from this compound
This protocol outlines a representative synthesis of a liquid crystal intermediate, 4-(2,3,4-trifluorophenoxy)phenol, via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
4-Fluorophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a three-necked flask under an inert atmosphere, add 4-fluorophenol (1 equivalent) and potassium carbonate (1.5 equivalents) in DMF.
-
Formation of Phenoxide: Stir the mixture at 80 °C for 1 hour to facilitate the formation of the potassium phenoxide salt.
-
Nucleophilic Substitution: Add this compound (1.1 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide), if necessary.
-
Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4-(2,3,4-trifluorophenoxy)phenol.
Caption: Experimental workflow for the synthesis of a liquid crystal intermediate.
Characterization Data
The synthesized intermediate and final liquid crystal products would be characterized by standard analytical techniques.
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, with characteristic coupling patterns and integrals. |
| ¹⁹F NMR | Resonances in the typical range for aromatic C-F bonds, with coupling patterns indicating the substitution pattern. |
| ¹³C NMR | Peaks for all unique carbon atoms in the molecule, including those bonded to fluorine, which will show C-F coupling. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the product. |
| Differential Scanning Calorimetry (DSC) | For the final liquid crystal, this would show phase transition temperatures (e.g., melting point, clearing point). |
| Polarized Optical Microscopy (POM) | For the final liquid crystal, this would be used to identify the type of liquid crystalline mesophases. |
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and scales. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
Application Notes and Protocols for 2,3,4-Trifluorophenol in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,3,4-trifluorophenol in the synthesis of high-performance fluorinated polymers. The unique properties imparted by the fluorine atoms make these polymers attractive for a range of applications, including advanced materials and drug delivery systems.
Introduction
This compound is a valuable monomer for the synthesis of fluorinated polymers, such as poly(arylene ether)s. The incorporation of fluorine atoms into the polymer backbone significantly enhances thermal stability, chemical resistance, and hydrophobicity, while also imparting low dielectric constants.[1][2][3] These properties make polymers derived from this compound suitable for demanding applications in electronics, aerospace, and importantly, in the biomedical field for controlled drug delivery.[4][5]
The primary methods for polymerizing this compound are nucleophilic aromatic substitution (SNAr) and oxidative coupling polymerization. These methods allow for the synthesis of high molecular weight polymers with well-defined structures.
Data Presentation: Properties of Fluorinated Poly(aryl ether)s
The following tables summarize the typical properties of fluorinated poly(aryl ether)s, analogous to those that can be synthesized using this compound. The data is compiled from literature on similar fluorinated polymer systems and provides a benchmark for expected performance.
Table 1: Thermal Properties of Fluorinated Poly(aryl ether)s
| Polymer System | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) |
| Fluorinated Poly(aryl ether ketone)[6] | 180 - 230 | > 530 (in N2) |
| Fluorinated Poly(aryl ether) with tetrafluoroethylene moieties[2][3] | 150 - 200 | 480 - 528 |
| Fluorinated Poly(arylene ether sulfone)s[7] | Varies with alkylene spacer length | ~450 |
| Fluorinated Poly(phenylene oxide)[8] | ~146 | ~363 |
Table 2: Dielectric Properties of Fluorinated Poly(aryl ether)s
| Polymer System | Dielectric Constant (κ) at 10-11 GHz | Dielectric Loss (tan δ) at 10-11 GHz |
| Fluorinated Poly(aryl ether)s[1] | 2.07 - 2.80 | 0.002 - 0.006 |
| Fluorinated Poly(aryl ether ketone)s[6] | 2.6 - 2.7 (at 1 MHz) | - |
| Fluorinated Poly(phenylene oxide)[8] | 2.69 | 0.0132 |
Table 3: Mechanical and Physical Properties of Fluorinated Poly(aryl ether) Films
| Property | Typical Value Range | Reference |
| Tensile Strength | 65 - 70 MPa | [6] |
| Young's Modulus | 1.6 - 2.0 GPa | [6] |
| Elongation at Break | 36 - 42% | [6] |
| Water Absorption | 0.21 - 0.87% | [1][6] |
| Water Contact Angle | 92.4 - 98.7° | [1] |
Experimental Protocols
Detailed methodologies for the key polymerization techniques are provided below.
Protocol 1: Synthesis of Poly(2,3,4-trifluorophenylene oxide) via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a generalized procedure for the synthesis of a fluorinated poly(aryl ether) from an activated dihalo-monomer and a bisphenol (in this analogous case, a self-condensation of a fluorophenol could be envisioned if the monomer has both a nucleophilic hydroxyl group and an electrophilic, activated leaving group). For the homopolymerization of this compound, an activation step to convert the hydroxyl to a better nucleophile is necessary, and a suitable reaction partner or self-condensation conditions would be required.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Nitrogen inlet and outlet
-
Buchner funnel and filter paper
Procedure:
-
Monomer and Catalyst Charging: In a three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a Dean-Stark trap with a condenser, add this compound (1 equivalent), an equimolar amount of a suitable di-haloaryl monomer (e.g., decafluorobiphenyl), and an excess of anhydrous potassium carbonate (e.g., 1.5 equivalents).
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc) to achieve a solids concentration of approximately 20-30% (w/v) and toluene as an azeotropic solvent (typically 10-20% of the DMAc volume).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring under a slow stream of nitrogen. The water generated from the reaction between the phenol and potassium carbonate will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-180°C. Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.
-
Slowly pour the viscous polymer solution into a stirred excess of methanol containing a small amount of hydrochloric acid (e.g., 1% v/v). This will precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with methanol and then with hot deionized water to remove any residual salts and solvent.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight.
Characterization: The resulting polymer can be characterized by:
-
¹H NMR and ¹⁹F NMR: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability.
Protocol 2: Synthesis of Poly(2,3,4-trifluorophenylene oxide) via Oxidative Coupling Polymerization
This method typically involves the use of a catalyst, such as a copper-amine complex, to facilitate the polymerization of phenols in the presence of an oxidant (usually oxygen).[9][10][11][12]
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
A suitable amine ligand (e.g., N,N,N',N'-Tetramethylethylenediamine - TMEDA)
-
Toluene or another suitable organic solvent
-
Methanol
-
Oxygen gas
Equipment:
-
Schlenk flask or a two-neck round-bottom flask
-
Magnetic stirrer
-
Gas inlet (for oxygen)
-
Syringe for monomer addition
-
Buchner funnel and filter paper
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve copper(I) chloride and the amine ligand in the chosen solvent (e.g., toluene). Stir the mixture until a homogenous catalyst solution is formed.
-
Initiation of Polymerization: Switch the atmosphere to oxygen by bubbling O₂ through the catalyst solution.
-
Monomer Addition: Dissolve this compound in the same solvent and add it slowly to the catalyst solution via a syringe while maintaining a continuous flow of oxygen and vigorous stirring.
-
Polymerization: Continue the reaction at room temperature or a slightly elevated temperature (e.g., 40-60°C) for 4-24 hours. The reaction progress can be monitored by the uptake of oxygen or an increase in the viscosity of the solution.
-
Polymer Precipitation and Purification:
-
Terminate the reaction by pouring the polymer solution into an excess of acidified methanol (e.g., methanol with a few drops of concentrated HCl).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer repeatedly with methanol to remove the catalyst and unreacted monomer.
-
-
Drying: Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Application in Drug Delivery: Formulation of Drug-Loaded Nanoparticles
Fluorinated polymers are excellent candidates for drug delivery due to their hydrophobicity, which allows for high drug loading of hydrophobic drugs, and their biocompatibility.[4][5]
Protocol 3: Preparation of Drug-Loaded Nanoparticles by Solvent Evaporation
Materials:
-
Poly(2,3,4-trifluorophenylene oxide) (or other fluorinated polymer)
-
Hydrophobic drug (e.g., a chemotherapeutic agent like Paclitaxel)
-
Dichloromethane (DCM) or another suitable volatile organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the fluorinated polymer and the hydrophobic drug in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed for a few minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the dichloromethane. This will lead to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticles several times with deionized water to remove any residual surfactant and unencapsulated drug.
-
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for long-term storage and characterization.
Protocol 4: In Vitro Drug Release Study
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Equipment:
-
Dialysis tubing or dialysis cassette
-
Vials or beakers
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS inside a dialysis bag.
-
Dialysis Setup: Place the sealed dialysis bag in a larger volume of fresh PBS (the release medium). The volume of the release medium should be significantly larger than the sample volume to ensure sink conditions.
-
Incubation: Incubate the setup at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Drug Quantification: Analyze the collected samples to determine the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
Caption: Workflow for SNAr Polymerization of this compound.
Caption: Workflow for Drug-Loaded Nanoparticle Formulation and In Vitro Release.
References
- 1. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. scispace.com [scispace.com]
- 8. Fluorinated low molecular weight poly(phenylene oxide): Synthesis, characterization, and application in epoxy resin toward improved thermal and dielectric properties | CoLab [colab.ws]
- 9. EP1160267A1 - Catalyst for oxidative polymerization of fluorophenol, method of oxidative polymerization of fluorophenol, and poly(oxyfluorophenylene) derivative - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 2,3,4-Trifluorophenol Degradation using 19F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of fluorinated organic compounds in the environment, originating from industrial processes and the metabolism of pharmaceuticals, necessitates robust analytical methods to monitor their fate and degradation. 2,3,4-Trifluorophenol is a representative fluorinated pollutant whose degradation pathways and kinetics are of significant interest. 19F Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for studying the degradation of such compounds.
The 19F nucleus has several advantages for NMR studies: it has a natural abundance of 100%, a high gyromagnetic ratio (providing sensitivity close to that of 1H), and a wide chemical shift range, which minimizes signal overlap and allows for the clear resolution of different fluorinated species.[1][2][3] This makes 19F NMR an ideal tool for the non-destructive, real-time monitoring of the disappearance of the parent compound and the appearance of fluorinated intermediates and final degradation products.[4][5] These application notes provide detailed protocols for utilizing 19F NMR spectroscopy to study the microbial degradation of this compound.
Application Notes
Principle of the Method
The core of this application lies in the ability of 19F NMR to distinguish between different fluorine environments in molecules. As this compound is degraded, the chemical environment of the fluorine atoms changes, leading to new signals in the 19F NMR spectrum corresponding to the degradation products. By acquiring spectra at different time points, a kinetic profile of the degradation process can be constructed. Quantification is achieved by integrating the signals of the parent compound and its metabolites relative to a known concentration of an internal standard.[1]
Key Advantages of 19F NMR for this Application:
-
Direct Detection: No need for derivatization or chromatography, allowing for the analysis of samples with minimal preparation.[5]
-
Quantitative Analysis: Provides accurate concentration information for all fluorine-containing species in the sample.[1]
-
Structural Information: The chemical shifts and coupling constants in 19F NMR spectra provide valuable information about the structure of the degradation products.
-
Non-destructive: The sample can be recovered after analysis for further investigation by other techniques.
-
Real-time Monitoring: Allows for the continuous observation of the degradation process in situ.
Experimental Protocols
This section provides detailed methodologies for studying the microbial degradation of this compound using 19F NMR.
1. Microbial Culture and Degradation Experiment
This protocol is adapted from studies on the microbial degradation of fluorophenols.[1][6]
-
Microorganism: A suitable microbial strain capable of degrading fluorophenols, such as Rhodococcus opacus or Exophiala jeanselmei, should be used.[1][6]
-
Culture Medium: Prepare a suitable growth medium for the selected microorganism. For example, a minimal salt medium with a carbon source like glucose.
-
Inoculation and Growth: Inoculate the sterile medium with the microbial culture and incubate under appropriate conditions (e.g., 30°C, shaking at 150 rpm) until the desired cell density is reached (e.g., mid-exponential phase).
-
Initiation of Degradation: Introduce this compound to the microbial culture at a known final concentration (e.g., 100 µM). It is advisable to prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., ethanol) to ensure its solubility in the aqueous medium.
-
Time-course Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the culture (e.g., 1.5 mL).
-
Sample Quenching and Preparation: Immediately centrifuge the collected aliquot to pellet the cells. The supernatant, which contains the parent compound and its soluble degradation products, is then carefully collected for 19F NMR analysis.
2. 19F NMR Sample Preparation
-
To a clean 5 mm NMR tube, add the following:
-
1.4 mL of the collected supernatant from the degradation experiment.
-
200 µL of a 0.8 M potassium phosphate buffer (pH 7.6) to maintain a stable pH.[6]
-
100 µL of deuterium oxide (D₂O) to provide a lock signal for the NMR spectrometer.[6]
-
20 µL of a known concentration of an internal standard solution (e.g., 8.4 mM 4-fluorobenzoate). The internal standard is crucial for quantitative analysis.[1][6]
-
-
Cap the NMR tube and mix the contents thoroughly by gentle inversion.
3. 19F NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe is recommended.
-
Acquisition Parameters (Example):
-
Pulse Program: A standard 1D 19F experiment with proton decoupling.
-
Temperature: 298 K (25 °C).
-
Spectral Width: A wide spectral width (e.g., 200 ppm) is necessary to ensure all potential fluorinated species are observed.[1]
-
Pulse Angle: A 30° pulse angle is a good starting point to ensure adequate signal without saturating the resonances.[1]
-
Number of Scans: Depending on the concentration of the analytes, between 2,000 and 60,000 scans may be required to achieve a good signal-to-noise ratio.[1]
-
Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T1 of the nuclei of interest should be used for accurate quantification.
-
-
Referencing: Chemical shifts should be referenced to an external standard (e.g., CFCl₃ at 0 ppm) or internally to the known chemical shift of the added standard (e.g., 4-fluorobenzoate at approximately -114.2 ppm).[1]
4. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the signals corresponding to the fluorine atoms of this compound and any new signals that appear over time. Also, integrate the signal of the internal standard.
-
Quantification: The concentration of each fluorinated species can be calculated using the following formula:
Concentration of Analyte = (Integral of Analyte / Number of Fluorine Nuclei in Analyte) * (Number of Fluorine Nuclei in Standard / Integral of Standard) * Concentration of Standard
Data Presentation
The quantitative data obtained from the 19F NMR experiments can be summarized in the following tables.
Table 1: 19F NMR Chemical Shifts of this compound and Potential Degradation Products
| Compound | Fluorine Position | Approximate 19F Chemical Shift (ppm vs. CFCl₃) |
| This compound | F-2 | -147.1 |
| F-3 | -153.5 | |
| F-4 | -143.7 | |
| 3,4-Difluorocatechol | F-3 | Varies |
| F-4 | Varies | |
| 2,3-Difluoromuconate | F-2 | Varies |
| F-3 | Varies | |
| Fluoride Ion (F⁻) | - | -123.0[1] |
| 4-Fluorobenzoate (Internal Standard) | F-4 | -114.2[1] |
Note: The exact chemical shifts of degradation products can vary depending on the specific molecular structure and the sample matrix (e.g., pH, solvent). The values for intermediates are indicative and would need to be confirmed through further analysis or by comparison with authentic standards.
Table 2: Time-course of this compound Degradation
| Time (hours) | Concentration of this compound (µM) | Concentration of Intermediate 1 (µM) | Concentration of Fluoride Ion (µM) |
| 0 | 100 | 0 | 0 |
| 1 | 85 | 10 | 5 |
| 2 | 65 | 25 | 10 |
| 4 | 40 | 40 | 20 |
| 8 | 15 | 30 | 55 |
| 12 | < 5 | 10 | 85 |
| 24 | Not Detected | < 5 | 95 |
This table is a representative example. Actual data will be derived from the integration of the 19F NMR spectra.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for studying this compound degradation.
Proposed Microbial Degradation Pathway of this compound
Caption: Proposed microbial degradation pathway of this compound.
References
- 1. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The potential of 19F NMR spectroscopy for rapid screening of cell cultures for models of mammalian drug metabolism - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. The potential of 19F NMR spectroscopy for rapid screening of cell cultures for models of mammalian drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2,3,4-Trifluorophenol: A Versatile Fluorinated Building Block in Organic Synthesis
Introduction
2,3,4-Trifluorophenol is a valuable fluorinated building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of three fluorine atoms on the aromatic ring significantly influences the molecule's reactivity and imparts unique properties to its derivatives, such as enhanced metabolic stability and increased biological activity.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2822-41-5 | [2] |
| Molecular Formula | C₆H₃F₃O | [2] |
| Molecular Weight | 148.08 g/mol | [2] |
| Boiling Point | 146.1 °C | [2] |
| Flash Point | 58.9 °C | [2] |
| Appearance | White or colorless to light orange to yellow powder to lump to clear liquid | [1] |
| Storage | 2°C - 8°C | [2] |
Applications in Organic Synthesis
This compound serves as a versatile precursor for the synthesis of a wide range of organic molecules. Its utility stems from the reactivity of the hydroxyl group and the potential for nucleophilic aromatic substitution of the fluorine atoms under specific conditions.
Ether Synthesis via Williamson Ether Synthesis
A common and fundamental application of this compound is in the synthesis of aryl ethers through the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form an ether linkage.
A representative experimental workflow for this transformation is depicted below:
Figure 1: General workflow for the Williamson ether synthesis using this compound.
Experimental Protocol: Synthesis of Ethyl (2,3,4-trifluorophenoxy)acetate
This protocol details the synthesis of ethyl (2,3,4-trifluorophenoxy)acetate, a common intermediate for the preparation of phenoxyacetic acid derivatives which have shown a range of biological activities.[3]
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Water (deionized)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add ethyl bromoacetate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2 hours), allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash sequentially with a saturated aqueous solution of ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure ethyl (2,3,4-trifluorophenoxy)acetate.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 148.08 | 1.0 | - |
| Ethyl bromoacetate | 167.00 | 1.0 | - |
| Ethyl (2,3,4-trifluorophenoxy)acetate | 234.15 | - | Typically >80% |
Characterization Data (Expected):
-
¹H NMR (CDCl₃): Chemical shifts for the aromatic protons, the methylene protons of the acetate group, and the ethyl ester protons would be observed.
-
¹³C NMR (CDCl₃): Signals corresponding to the carbons of the trifluorophenyl ring, the ether linkage, and the ethyl acetate moiety would be present.
-
¹⁹F NMR (CDCl₃): Three distinct signals for the fluorine atoms on the aromatic ring would be expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product would be observed.
Synthesis of Agrochemicals
A generalized workflow for the synthesis of such agrochemicals is presented below:
Figure 2: Generalized workflow for the synthesis of agrochemicals using fluorinated building blocks.
Synthesis of Kinase Inhibitors
Fluorinated aminophenol derivatives are a core class of compounds that have shown significant potential as kinase inhibitors. The incorporation of fluorine can enhance metabolic stability and binding affinity to the target kinase. While a direct synthesis starting from this compound is not detailed in the provided results, the synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides as kinase inhibitors illustrates a relevant synthetic strategy. This typically involves the acylation of a fluorinated aminophenol with a suitable carboxylic acid derivative.
The general synthetic approach is outlined in the following diagram:
Figure 3: General workflow for the synthesis of kinase inhibitors from fluorinated aminophenols.
Signaling Pathways
While the provided search results do not contain specific information on signaling pathways directly modulated by derivatives of this compound, the application of related fluorinated phenols in the synthesis of kinase inhibitors suggests a potential role in modulating various signaling cascades implicated in diseases like cancer. For instance, many kinase inhibitors target key components of pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. The development of kinase inhibitors often involves screening against a panel of kinases to determine their selectivity and to understand which signaling pathways they are likely to affect. Further research would be needed to elucidate the specific signaling pathways targeted by compounds derived from this compound.
This compound is a readily available and versatile building block for the synthesis of a diverse range of fluorinated organic molecules. Its application in the preparation of intermediates for pharmaceuticals and agrochemicals highlights its importance in modern organic synthesis. The protocols and workflows provided herein offer a foundation for researchers and drug development professionals to utilize this valuable reagent in their synthetic endeavors. Further exploration of the biological activities of derivatives of this compound is warranted to fully realize its potential in the development of new therapeutic agents and other functional materials.
References
- 1. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 2. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]
- 3. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxidation Reactions of 2,3,4-Trifluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups for the oxidation of 2,3,4-Trifluorophenol, a compound of interest in organic synthesis and environmental remediation. The following protocols are based on established methods for the oxidation of halogenated phenols and can be adapted for specific research needs.
Introduction
This compound is a fluorinated aromatic compound whose reactivity is of significant interest. Its oxidation is a key transformation, potentially leading to the formation of fluorinated quinones and other valuable intermediates.[1] Understanding the experimental conditions for these oxidation reactions is crucial for controlling product distribution and achieving desired outcomes in various applications, from the synthesis of novel pharmaceuticals to the degradation of environmental pollutants. This document outlines protocols for three common oxidation methods: photocatalytic degradation, electrochemical oxidation, and chemical oxidation.
General Safety Precautions
This compound is a flammable solid and is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols
Photocatalytic Degradation
Photocatalytic oxidation is a powerful technique for the degradation of organic pollutants. This protocol is based on methods developed for the degradation of other halogenated phenols and can be optimized for this compound.
Objective: To degrade this compound in an aqueous solution using a semiconductor photocatalyst and a UV light source.
Materials:
-
This compound
-
Titanium dioxide (TiO2) (e.g., Degussa P25) or other suitable photocatalyst
-
Deionized water
-
Photoreactor equipped with a UV lamp (e.g., 365 nm)
-
Magnetic stirrer and stir bar
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
Catalyst Suspension: In the photoreactor vessel, add a specific amount of the photocatalyst (e.g., 250 mg/L of TiO2) to a defined volume of the this compound solution.
-
Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption/desorption equilibrium to be reached between the catalyst surface and the this compound.
-
pH Adjustment: Measure and adjust the initial pH of the suspension to the desired value using dilute acid or base.
-
Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction. Continue stirring throughout the experiment to ensure a homogeneous suspension.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the suspension.
-
Sample Preparation: Immediately filter the withdrawn samples through a 0.22 µm syringe filter to remove the catalyst particles.
-
Analysis: Analyze the filtrate for the concentration of this compound using HPLC. The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
Expected Results: The concentration of this compound is expected to decrease over time. The degradation rate will depend on factors such as catalyst loading, initial substrate concentration, pH, and light intensity. For similar compounds like 2,4,6-trichlorophenol, near-complete removal has been observed within 210 minutes under optimized conditions.[2]
Electrochemical Oxidation
Electrochemical oxidation offers a clean and efficient method for the degradation of organic compounds. This protocol is based on the electrochemical treatment of chlorinated phenols.
Objective: To oxidize this compound at an anode surface in an electrochemical cell.
Materials:
-
This compound
-
Supporting electrolyte (e.g., sodium sulfate, Na₂SO₄)
-
Deionized water
-
Electrochemical cell with an anode (e.g., Boron-Doped Diamond (BDD), PbO₂, SnO₂, IrO₂) and a cathode (e.g., platinum)
-
Potentiostat/Galvanostat
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical instrumentation for product analysis (e.g., HPLC, GC-MS)
Protocol:
-
Electrolyte Preparation: Prepare an aqueous solution of this compound (e.g., 1 mM) containing a supporting electrolyte (e.g., 0.1 M Na₂SO₄) to ensure conductivity.
-
Cell Assembly: Assemble the electrochemical cell with the chosen anode and cathode.
-
Electrolysis: Immerse the electrodes in the prepared solution and begin stirring. Apply a constant current (galvanostatic) or a constant potential (potentiostatic) using the potentiostat/galvanostat.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals.
-
Analysis: Analyze the samples to determine the concentration of this compound and to identify and quantify any oxidation products. Current efficiency can be calculated based on the charge passed and the amount of substrate oxidized. For related monochlorophenols, current efficiencies greater than 50% have been achieved at low current densities.[3]
Chemical Oxidation (Fenton-like Reaction)
Fenton and Fenton-like reactions utilize hydroxyl radicals, powerful oxidizing agents, to degrade organic compounds.
Objective: To oxidize this compound using a Fenton-like reagent.
Materials:
-
This compound
-
Iron(II) salt (e.g., FeSO₄·7H₂O) or a solid iron source (e.g., zero-valent iron, ZVI)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Reaction vessel with a magnetic stirrer
-
pH meter
-
Analytical instrumentation for analysis (e.g., HPLC)
Protocol:
-
Solution Preparation: Prepare an aqueous solution of this compound.
-
Catalyst Addition: Add the iron source (e.g., 0.1 g/L ZVI) to the solution and adjust the pH to an acidic range (e.g., pH 3).
-
Initiation of Reaction: Add a specific concentration of hydrogen peroxide (e.g., 1 mmol/L) to the solution to initiate the Fenton-like reaction.[2][4]
-
Reaction Progress: Allow the reaction to proceed with continuous stirring.
-
Sampling and Quenching: At desired time points, withdraw samples and quench the reaction immediately (e.g., by adding a strong base to raise the pH or a radical scavenger).
-
Analysis: Analyze the quenched samples for the remaining concentration of this compound. For the related compound 2,4,6-trichlorophenol, degradation efficiencies over 80% have been observed in Fe⁰/H₂O₂ systems.[4]
Data Presentation
Quantitative data from oxidation experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Data for Photocatalytic Degradation of this compound
| Time (min) | Concentration (mg/L) | Degradation Efficiency (%) |
| 0 | 100 | 0 |
| 15 | 75 | 25 |
| 30 | 50 | 50 |
| 60 | 20 | 80 |
| 90 | 5 | 95 |
| 120 | <1 | >99 |
Table 2: Illustrative Data for Electrochemical Oxidation of Halogenated Phenols
| Anode Material | Current Density (mA/cm²) | Current Efficiency (%) | Reference |
| PbO₂ | < 0.1 | > 50 | [3] |
| SnO₂ | < 0.1 | > 50 | [3] |
| IrO₂ | < 0.1 | > 50 | [3] |
Table 3: Example Data for Fenton-like Oxidation of 2,4,6-Trichlorophenol
| System | Peroxide Conc. (mmol/L) | Fe⁰ Conc. (g/L) | Initial pH | Degradation Efficiency (30 min, %) |
| Fe⁰/H₂O₂ | 1.0 | 0.1 | 3.2 | >80 |
| Fe⁰/PMS | 1.0 | 0.1 | 3.2 | >80 |
| Fe⁰/PS | 1.0 | 0.1 | 3.2 | ~37 |
Data for 2,4,6-trichlorophenol from[4]. PMS: Peroxymonosulfate, PS: Peroxydisulfate.
Visualization of Reaction Pathways and Workflows
Experimental Workflow
The general workflow for studying the oxidation of this compound can be visualized as follows:
References
Analytical Methods for Detecting 2,3,4-Trifluorophenol Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trifluorophenol is an emerging compound of interest in various industrial applications, leading to a growing need for robust analytical methods to assess its metabolic fate in biological systems. Understanding the biotransformation of this compound is crucial for toxicological evaluation and risk assessment. This document provides detailed application notes and protocols for the detection and quantification of this compound metabolites in biological matrices, primarily focusing on chromatographic and mass spectrometric techniques.
Metabolic Pathway of this compound
The primary metabolic pathway of this compound in microbial systems involves enzymatic hydroxylation and subsequent aromatic ring cleavage. The initial step is the ortho-hydroxylation of the phenol group, leading to the formation of fluorinated catechols. This is followed by intradiol ring cleavage of the catechol metabolite, yielding fluorinated muconates. While mammalian metabolism may also involve conjugation reactions such as glucuronidation and sulfation, the core pathway of hydroxylation and ring cleavage is a key focus for identifying primary metabolites.
Analytical Techniques
The principal analytical methods for the identification and quantification of this compound metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). These techniques offer the necessary sensitivity and selectivity for detecting trace levels of metabolites in complex biological matrices such as urine and plasma.
Sample Preparation Protocols
Effective sample preparation is critical to remove interfering substances and concentrate the target analytes. The choice of method depends on the biological matrix and the specific metabolites of interest.
Solid-Phase Extraction (SPE) for Urine Samples
This protocol is suitable for the extraction of fluorinated catechols and other polar metabolites from urine.
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load 1-2 mL of the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the metabolites with 3 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis or derivatization solvent for GC-MS analysis.
Protein Precipitation for Plasma Samples
This method is used to remove proteins from plasma samples prior to analysis.
Materials:
-
Cold acetonitrile or methanol
-
Vortex mixer
-
Centrifuge
Procedure:
-
Precipitation: Add three volumes of cold acetonitrile to one volume of plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Further Processing: The supernatant can be directly injected for HPLC-MS/MS analysis or evaporated and reconstituted for GC-MS analysis after derivatization.
GC-MS Analysis Protocol (with Derivatization)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar metabolites like fluorocatechols, a derivatization step is necessary to increase their volatility. Silylation is a common derivatization technique for this purpose.
Derivatization (Silylation):
-
To the dried sample extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before GC-MS injection.
GC-MS Instrumental Parameters (Example):
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
| EM Voltage | Autotune value |
Quantitative Data Summary (Hypothetical for GC-MS):
| Metabolite | Retention Time (min) | m/z for Quantification (SIM) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Derivatized Fluorocatechol | ~12.5 | (Specific to derivative) | 0.1 ng/mL | 0.5 ng/mL |
| Derivatized Fluoromuconate | ~15.2 | (Specific to derivative) | 0.2 ng/mL | 0.8 ng/mL |
HPLC-MS/MS Analysis Protocol
HPLC-MS/MS is highly sensitive and specific, making it ideal for the direct analysis of polar and non-volatile metabolites without the need for derivatization.
HPLC Instrumental Parameters (Example):
| Parameter | Setting |
| HPLC System | |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary (Hypothetical for HPLC-MS/MS):
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | LOD | LOQ |
| Fluorocatechol | (Specific to isomer) | (Fragment ion) | 15-25 | 0.05 ng/mL | 0.2 ng/mL |
| Fluoromuconate | (Specific to isomer) | (Fragment ion) | 20-30 | 0.1 ng/mL | 0.4 ng/mL |
Experimental Workflow Diagram
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the detection and quantification of this compound metabolites. The combination of efficient sample preparation with sensitive and selective GC-MS and HPLC-MS/MS analysis allows for the reliable characterization of the metabolic fate of this compound in biological systems. Researchers, scientists, and drug development professionals can adapt and validate these methods for their specific applications to gain valuable insights into the toxicology and metabolism of this compound. Further studies may be required to fully elucidate all potential metabolic pathways and to establish definitive quantitative data for in vivo systems.
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Reactions with 2,3,4-Trifluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4-Trifluorophenol. Our aim is to help you optimize your reaction conditions and achieve higher yields.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Issue 1: Low or No Product Formation in Williamson Ether Synthesis
-
Question: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am observing very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
-
Answer: Low yields in Williamson ether synthesis involving this compound can stem from several factors, primarily related to the acidity of the phenol and the reaction conditions.
-
Incomplete Deprotonation: this compound is more acidic than phenol due to the electron-withdrawing fluorine atoms. However, incomplete deprotonation to form the phenoxide is a common issue. Ensure you are using a sufficiently strong base. While potassium carbonate (K₂CO₃) is often used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent can be more effective.
-
Choice of Solvent: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the phenoxide more nucleophilic.
-
Reaction Temperature: While higher temperatures can increase the rate of reaction, they can also promote side reactions, especially elimination with secondary and tertiary alkyl halides. The optimal temperature should be determined empirically, starting at room temperature and gradually increasing if the reaction is too slow.
-
Nature of the Alkyl Halide: Primary alkyl halides are ideal for this Sₙ2 reaction. Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield elimination products. If you must use a secondary halide, use a less hindered base and a lower reaction temperature.
-
Issue 2: Side Product Formation in Ullmann Condensation
-
Question: I am performing an Ullmann condensation to form a diaryl ether with this compound and an aryl halide, but I am getting significant amounts of side products. How can I improve the selectivity and yield?
-
Answer: The Ullmann condensation is a powerful tool for C-O bond formation but can be plagued by side reactions, especially homocoupling of the aryl halide.
-
Catalyst System: The choice of copper catalyst and ligand is critical. While traditional Ullmann reactions use copper powder, modern methods often employ a copper(I) salt (e.g., CuI) with a ligand such as phenanthroline or a diamine. The ligand can improve the solubility and reactivity of the copper catalyst, leading to milder reaction conditions and higher selectivity.
-
Reaction Conditions: Traditional Ullmann reactions often require high temperatures (>150 °C) and polar aprotic solvents like NMP or DMF.[1] Optimizing the temperature is key; it should be high enough for the reaction to proceed but not so high as to cause decomposition or excessive side reactions.
-
Base Selection: A non-nucleophilic base is essential to deprotonate the phenol without competing in the reaction. Cesium carbonate (Cs₂CO₃) is often an excellent choice for Ullmann-type reactions.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides are generally the most reactive and allow for milder reaction conditions, which can suppress side product formation. The presence of electron-withdrawing groups on the aryl halide can also increase its reactivity.[1]
-
Issue 3: Difficulty in Product Purification
-
Question: After my reaction with this compound, I am struggling to purify the desired ether from unreacted starting materials and byproducts. What purification strategies are recommended?
-
Answer: Purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Extraction: A standard aqueous workup is the first step. If your product is basic (e.g., containing an amine), you can use a dilute acid wash to remove it from the organic layer. Conversely, unreacted acidic this compound can be removed with a dilute base wash (e.g., 1M NaOH). Be cautious, as some ether products may be sensitive to strong acids or bases.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. Due to the polarity of the fluorine atoms, a solvent system with a slightly more polar character than for non-fluorinated analogues may be required. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Frequently Asked Questions (FAQs)
Q1: Which type of reaction is generally best for synthesizing ethers from this compound?
A1: The choice of reaction depends on the other reactant.
-
For coupling with an alkyl halide , the Williamson ether synthesis is the most suitable method.
-
For coupling with an aryl halide , the Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination-type C-O coupling are the preferred methods. Nucleophilic aromatic substitution on an activated aryl halide can also be an option.
Q2: How does the trifluoro substitution pattern on the phenol affect its reactivity?
A2: The three fluorine atoms are strong electron-withdrawing groups. This has two main effects:
-
Increased Acidity: The hydroxyl proton of this compound is more acidic than that of phenol, making it easier to deprotonate. This can be advantageous, but a careful choice of base is still required to avoid side reactions.
-
Activation of the Aromatic Ring (for Nucleophilic Aromatic Substitution): While the hydroxyl group is an activating group for electrophilic aromatic substitution, the fluorine atoms are deactivating. For nucleophilic aromatic substitution (where a nucleophile displaces a group on the ring), the electron-withdrawing fluorine atoms can activate the ring towards attack, but this is generally less common for phenols themselves.
Q3: What are some common side reactions to be aware of?
A3:
-
Williamson Ether Synthesis: E2 elimination, especially with secondary or tertiary alkyl halides.
-
Ullmann Condensation: Homocoupling of the aryl halide (Ar-X + Ar-X → Ar-Ar) and reduction of the aryl halide.
-
All Reactions: Decomposition of starting materials or products at high temperatures.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. Key hazards include:
-
Flammable solid.
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and eye irritation.
-
May cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Hypothetical Yields for Williamson Ether Synthesis with this compound and 1-Bromobutane under Various Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | 56 (reflux) | 24 | 45 |
| 2 | K₂CO₃ | DMF | 80 | 12 | 65 |
| 3 | NaH | THF | 25 | 12 | 80 |
| 4 | NaH | DMF | 25 | 8 | 90 |
| 5 | Cs₂CO₃ | Acetonitrile | 82 (reflux) | 18 | 75 |
Table 2: Hypothetical Yields for Ullmann Condensation of this compound with Iodobenzene under Various Conditions
| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu Powder | None | K₂CO₃ | NMP | 180 | 30 |
| 2 | CuI (10 mol%) | None | Cs₂CO₃ | DMF | 140 | 55 |
| 3 | CuI (10 mol%) | Phenanthroline (20 mol%) | Cs₂CO₃ | Toluene | 110 | 75 |
| 4 | Cu₂O (5 mol%) | N,N'-Dimethylethylenediamine (10 mol%) | K₃PO₄ | Dioxane | 100 | 85 |
| 5 | CuI (10 mol%) | L-Proline (20 mol%) | K₂CO₃ | DMSO | 120 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of Alkyl Aryl Ethers
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF or THF, approximately 0.1-0.5 M concentration).
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add a strong base (e.g., NaH, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkyl Halide Addition: Add the primary alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary (monitor by TLC). Typical reaction times are 4-24 hours.
-
Workup: After the reaction is complete (as indicated by TLC), quench the reaction by slowly adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann Condensation for Diaryl Ether Synthesis
-
Preparation: To an oven-dried Schlenk tube, add CuI (5-10 mol%), a ligand (e.g., phenanthroline, 10-20 mol%), this compound (1.2 eq), the aryl halide (1.0 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent. Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.
Visualizations
References
Challenges in handling and storing 2,3,4-Trifluorophenol
Welcome to the Technical Support Center for 2,3,4-Trifluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with handling and storing this compound. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a flammable solid that can cause severe skin burns and eye damage.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[3] All work should be conducted in a well-ventilated chemical fume hood.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[4][5] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][2] The compound should also be protected from light. Store in an amber vial or a light-blocking secondary container.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous or exothermic reactions.
Q4: My solid this compound has changed color. Is it still usable?
A4: A color change (e.g., to a light orange or yellow) in the solid may indicate some level of degradation or the presence of impurities.[4][5] While it might still be suitable for some applications, for sensitive reactions, it is advisable to purify the material (e.g., by recrystallization or sublimation) or to use a fresh batch. Purity can be assessed using analytical techniques such as HPLC or GC-MS.
Q5: I am seeing unexpected side products in my reaction. What could be the cause?
A5: The presence of three fluorine atoms on the phenolic ring significantly influences the reactivity of this compound. The electron-withdrawing nature of fluorine makes the hydroxyl group more acidic and can direct the regioselectivity of reactions.[6] Depending on the reaction conditions, side products can arise from competing reaction pathways. For example, in palladium-catalyzed cross-coupling reactions, hydrodehalogenation can be a competing side reaction. Optimizing reaction conditions, such as the choice of ligand, base, and solvent, can help minimize the formation of these byproducts.
Troubleshooting Guides
Handling and Storage Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solid material has clumped or appears moist | Absorption of atmospheric moisture due to improper storage. | Ensure the container is tightly sealed and stored in a desiccator if necessary. For use in moisture-sensitive reactions, dry the material under vacuum. |
| Discoloration of the solid (yellowing/browning) | Exposure to light and/or air, leading to photo-oxidation or other degradation pathways. | Store the compound in an amber, tightly sealed container in a dark and cool place.[4][5] Consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing. |
| Inconsistent results between batches | Variability in the purity of the starting material. | Verify the purity of each new batch using an appropriate analytical method (e.g., NMR, HPLC, or GC-MS) before use. |
Experimental & Reaction-Specific Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Williamson ether synthesis | 1. Incomplete deprotonation of the phenolic hydroxyl group. 2. Steric hindrance from the alkyl halide. 3. Reaction temperature is too low. | 1. Use a sufficiently strong base (e.g., NaH or K₂CO₃) in an appropriate polar aprotic solvent (e.g., DMF or acetonitrile). 2. Use a primary alkyl halide if possible, as the reaction proceeds via an SN2 mechanism.[7] 3. Gently heat the reaction mixture (e.g., 50-100°C) and monitor progress by TLC. |
| Formation of multiple products in electrophilic aromatic substitution | The activating hydroxyl group and the electron-withdrawing fluorine atoms influence regioselectivity. Electrophilic substitution may occur at multiple positions. | Carefully control reaction conditions (temperature, reaction time, and stoichiometry of reagents). The position para to the hydroxyl group is often a likely site for substitution, but other isomers can form.[6] |
| Low conversion in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Ullmann) | 1. Catalyst deactivation. 2. Inappropriate choice of ligand or base. 3. Presence of impurities in the starting material or solvents. | 1. Ensure strictly anhydrous and inert reaction conditions. Degas solvents and use an inert atmosphere (argon or nitrogen).[2] 2. Screen different ligands and bases to find the optimal combination for this specific substrate. 3. Use high-purity this compound and anhydrous solvents. |
| Difficulty in purifying the final product | Formation of closely related byproducts or unreacted starting material. | Utilize appropriate chromatographic techniques. Given the fluorine atoms, ¹⁹F NMR can be a powerful tool to identify and quantify fluorine-containing impurities.[1] Flash column chromatography with a carefully selected solvent system is often effective. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2822-41-5 | [8][9] |
| Molecular Formula | C₆H₃F₃O | [5][9] |
| Molecular Weight | 148.08 g/mol | [5][8] |
| Appearance | White or colorless to light orange to yellow powder, lump, or clear liquid | [5] |
| Melting Point | 30-34 °C | [8] |
| Boiling Point | 69 °C / 43 mmHg | [8] |
| Density | ~1.46 g/mL at 25 °C | [8] |
| Flash Point | 59 °C (closed cup) | [3][8] |
| Storage Temperature | 2-8 °C | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol provides a general method for the O-alkylation of this compound.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Alkyl halide (e.g., ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).
-
Dissolve the phenol in anhydrous DMF.
-
Add anhydrous K₂CO₃ (1.5-2.0 equiv) to the solution. If using NaH (1.1 equiv), add it portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes (or until gas evolution ceases if using NaH).
-
Add the alkyl halide (1.1-1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Representative Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid, which can be adapted for reactions involving this compound (as the boronic acid or after conversion to a halide/triflate).
Materials:
-
2,3,4-Trifluorophenylboronic acid (or a derivative)
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), 2,3,4-Trifluorophenylboronic acid (1.2 equiv), base (2.0-3.0 equiv), palladium catalyst (1-5 mol%), and ligand (if needed) to a dry Schlenk tube.
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
- 4. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C6H3F3O | CID 123174 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2,3,4-Trifluorophenol Reactions
Welcome to the technical support center for reactions involving 2,3,4-Trifluorophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where side products are observed with this compound?
A1: The most common reactions include Williamson ether synthesis (O-alkylation) and electrophilic aromatic substitution, such as nitration. Due to the nature of the trifluorinated phenol ring, side reactions like C-alkylation, elimination, and formation of undesired regioisomers can occur under certain conditions.
Q2: How do the fluorine substituents on the phenol ring affect its reactivity?
A2: The three electron-withdrawing fluorine atoms have a significant impact on the reactivity of this compound:
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Increased Acidity: The fluorine atoms enhance the acidity of the phenolic proton, making deprotonation easier.
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Influence on Regioselectivity: The fluorine atoms are deactivating for electrophilic aromatic substitution but are ortho, para-directing. However, the directing effect of the hydroxyl group is dominant. Electrophilic attack is expected to occur primarily at the 5- and 6-positions.[1][2]
Q3: How can I best characterize the side products in my reaction mixture?
A3: A combination of analytical techniques is recommended for unambiguous characterization:
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GC-MS: To separate and identify volatile components by their mass-to-charge ratio.
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¹H and ¹⁹F NMR: To determine the structure of the products and byproducts. ¹⁹F NMR is particularly useful for identifying different fluorinated species.
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HPLC: For the separation and quantification of non-volatile components.
Troubleshooting Guide: Side Product Formation in Williamson Ether Synthesis
The Williamson ether synthesis is a common method for preparing aryl ethers from phenols. However, competing side reactions can lower the yield of the desired O-alkylated product.
Problem 1: Formation of C-Alkylated Byproduct
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How do I identify C-alkylation?
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In the ¹H NMR spectrum, you may observe new aromatic proton signals with different splitting patterns than expected for the O-alkylated product. The mass spectrum will show an isomer of your desired product.
-
-
What conditions favor C-alkylation?
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The use of protic solvents (e.g., ethanol) can solvate the phenoxide oxygen, leaving the carbon atoms of the ring more accessible for attack.
-
-
How can I minimize C-alkylation?
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Employ polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN). These solvents do not solvate the phenoxide oxygen as strongly, favoring O-alkylation.
-
Problem 2: Formation of an Alkene Byproduct via Elimination
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How do I identify the alkene byproduct?
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GC-MS analysis will show a product with a molecular weight corresponding to the alkyl halide minus HX (where X is the halide). ¹H NMR will show characteristic signals for vinylic protons.
-
-
What conditions favor elimination?
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Use of secondary or tertiary alkyl halides.
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High reaction temperatures.
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Sterically hindered bases.
-
-
How can I minimize elimination?
-
Whenever possible, use a primary alkyl halide.
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Maintain the lowest effective reaction temperature.
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If synthesizing an unsymmetrical ether, choose the synthetic route that utilizes the less sterically hindered alkyl halide.
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Quantitative Data: O-Alkylation vs. Side Products
| Alkyl Halide | Base | Solvent | Temperature (°C) | O-Alkylation Yield (%) | C-Alkylation Yield (%) | Elimination Yield (%) |
| Primary | NaH | DMF | 25-50 | >90 | <5 | <5 |
| Primary | K₂CO₃ | Acetonitrile | 80 | 80-90 | <10 | <5 |
| Secondary | NaH | DMF | 50 | 40-60 | <5 | 35-55 |
| Secondary | K₂CO₃ | Acetonitrile | 80 | 30-50 | <10 | 40-60 |
Note: These are representative yields for phenol reactions and may vary for this compound.
Recommended Experimental Protocol: Williamson Ether Synthesis
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the primary alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Competing pathways in the Williamson ether synthesis.
Troubleshooting Guide: Side Product Formation in Nitration
Nitration of this compound is an electrophilic aromatic substitution that can lead to the formation of multiple products.
Problem 1: Formation of Multiple Regioisomers
-
How do I identify different regioisomers?
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¹H and ¹⁹F NMR spectroscopy are the most powerful tools. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will be distinct for each isomer. HPLC can also be used to separate and quantify the isomers.
-
-
What conditions lead to poor regioselectivity?
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Harsh reaction conditions (e.g., high concentrations of nitric and sulfuric acid, high temperatures) can reduce selectivity.
-
-
How can I improve regioselectivity?
-
The hydroxyl group is a strong activating and ortho, para-directing group. For this compound, substitution is expected at the 5- and 6-positions. Milder nitrating agents and lower temperatures can improve selectivity. Using nitric acid in acetic anhydride or employing a solid acid catalyst can sometimes favor one isomer.
-
Problem 2: Polysubstitution
-
How do I identify polysubstituted products?
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Mass spectrometry will show products with molecular weights corresponding to the addition of two or more nitro groups. The ¹H NMR spectrum will show fewer aromatic protons than expected for monosubstitution.
-
-
What conditions lead to polysubstitution?
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The hydroxyl group strongly activates the ring, making it susceptible to further nitration.[3] Excess nitrating agent and prolonged reaction times increase the likelihood of polysubstitution.
-
-
How can I prevent polysubstitution?
-
Use a stoichiometric amount of the nitrating agent (or a slight excess).
-
Maintain a low reaction temperature (e.g., 0-10 °C).
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Monitor the reaction closely and stop it once the starting material is consumed.
-
Quantitative Data: Nitration Regioselectivity
| Nitrating Agent | Solvent | Temperature (°C) | 5-Nitro Isomer (%) | 6-Nitro Isomer (%) | Dinitro Product (%) |
| HNO₃/H₂SO₄ | H₂SO₄ | 0-10 | Major | Minor | Variable |
| HNO₃ | Acetic Anhydride | 0 | Variable | Variable | Low |
| NH₄NO₃/TFAA | Acetonitrile | 25 | Variable | Variable | Low |
Note: These are representative selectivities for substituted phenols and may vary for this compound.
Recommended Experimental Protocol: Mononitration
-
In a three-necked flask equipped with a dropping funnel and a thermometer, cool a solution of this compound (1.0 eq) in glacial acetic acid to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and glacial acetic acid dropwise, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid under vacuum.
-
Purify the crude product by column chromatography or recrystallization to separate the isomers.
Caption: Troubleshooting workflow for the nitration of this compound.
References
Optimizing temperature and catalyst for 2,3,4-Trifluorophenol synthesis
Welcome to the technical support center for the synthesis of 2,3,4-Trifluorophenol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on optimizing reaction conditions to assist you in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily through the nucleophilic aromatic substitution of 1,2,3,4-tetrafluorobenzene.
Q1: I am getting a low yield of this compound. What are the common causes?
A1: Low yields can stem from several factors. Here are the most common culprits and solutions:
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Incomplete Reaction: The nucleophilic aromatic substitution may not have reached completion.
-
Solution: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider a modest increase in reaction temperature, but be mindful of potential side reactions (see Q2).
-
-
Insufficient Catalyst Activity: If using a phase-transfer catalyst (PTC), its efficiency might be compromised.
-
Solution: Ensure the PTC is not degraded. Use a fresh batch of the catalyst. Consider screening different PTCs, as their effectiveness can vary (see Table 1).
-
-
Presence of Water: While the reaction is often performed in a biphasic system, excess water in the organic solvent can hinder the reaction.
-
Solution: Use anhydrous solvents for the organic phase to the extent possible, especially if not using a phase-transfer catalysis setup.
-
-
Suboptimal Temperature: The reaction temperature might be too low for efficient conversion or too high, leading to degradation.
-
Solution: Experiment with a temperature gradient to find the optimal point for your specific setup. A good starting point for the reaction with 1,2,3,4-tetrafluorobenzene and NaOH is typically in the range of 80-120°C.
-
-
Poor Mixing: In a biphasic system, inefficient stirring can limit the interaction between reactants.
-
Solution: Ensure vigorous and constant stirring throughout the reaction to maximize the interfacial area.
-
Q2: I am observing significant byproduct formation. What are the likely side reactions?
A2: The primary side reaction of concern is the formation of isomeric trifluorophenols or further substitution products.
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Isomer Formation: Depending on the reaction conditions, you might observe the formation of other trifluorophenol isomers.
-
Troubleshooting: The regioselectivity of the nucleophilic aromatic substitution on polyfluorinated benzenes can be influenced by the solvent and catalyst. While the substitution of 1,2,3,4-tetrafluorobenzene with a hydroxide source is expected to primarily yield this compound, deviations can occur. Careful analysis of your product mixture by GC-MS or NMR is recommended to identify any isomeric impurities.
-
-
Over-substitution: If the reaction is left for too long or at too high a temperature, the product this compound can react further to yield difluorodihydroxybenzenes.
-
Troubleshooting: Monitor the reaction progress closely and stop the reaction once the starting material is consumed. Avoid excessive heating.
-
Q3: The purification of the final product is proving difficult. What is the recommended procedure?
A3: Purification of this compound typically involves a multi-step process to remove unreacted starting materials, catalyst, and byproducts.
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Work-up: After the reaction is complete, cool the mixture to room temperature. If a phase-transfer catalyst was used, the two phases (aqueous and organic) should be separated.
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Acidification: The aqueous phase (or the entire reaction mixture if homogeneous) should be carefully acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 1-2. This will protonate the phenoxide to the desired phenol.
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Extraction: Extract the acidified aqueous solution multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.
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Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts and temperatures on the synthesis of trifluorophenols from tetrafluorobenzenes via nucleophilic aromatic substitution with sodium hydroxide. While specific data for this compound is limited in publicly available literature, the following data for analogous reactions provides a strong indication of expected trends.
Table 1: Effect of Phase-Transfer Catalyst on Yield
| Catalyst (PTC) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 5 | 6 | ~85 |
| Tetrabutylammonium Hydrogen Sulfate | 5 | 6 | ~80 |
| Benzyltriethylammonium Chloride | 5 | 6 | ~75 |
| No Catalyst | - | 24 | <10 |
Note: Data is representative of typical nucleophilic aromatic substitutions on tetrafluorobenzenes.
Table 2: Effect of Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 80 | 12 | 70 | >98 |
| 100 | 6 | 85 | ~97 |
| 120 | 4 | 90 | ~95 |
| 140 | 4 | 88 | ~90 (increased byproducts) |
Note: Data is representative of a phase-transfer catalyzed reaction between 1,2,3,4-tetrafluorobenzene and NaOH.
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound from 1,2,3,4-tetrafluorobenzene using a phase-transfer catalyst.
Materials:
-
1,2,3,4-Tetrafluorobenzene
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, add 1,2,3,4-tetrafluorobenzene (1 equivalent), toluene (5 mL per gram of tetrafluorobenzene), and tetrabutylammonium bromide (0.05 equivalents).
-
Addition of Base: In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide. Add the NaOH solution (2 equivalents) to the reaction flask.
-
Reaction: Heat the biphasic mixture to 100°C with vigorous stirring. Maintain this temperature and continue stirring for 6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers using a separatory funnel.
-
Acidification: Carefully add concentrated HCl to the aqueous layer until the pH is approximately 1-2.
-
Extraction: Extract the acidified aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation.
Visualizations
Experimental Workflow
Purification techniques for 2,3,4-Trifluorophenol post-synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the post-synthesis purification of 2,3,4-Trifluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound sample?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common laboratory-scale synthesis involves the nucleophilic substitution of a fluorine atom in 1,2,3,4-tetrafluorobenzene with a hydroxide source. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: 1,2,3,4-tetrafluorobenzene.
-
Regioisomeric Trifluorophenols: Isomers such as 2,3,5-trifluorophenol and 2,4,5-trifluorophenol can form as byproducts.
-
Other Halogenated Phenols: Depending on the reaction conditions, other halogenated phenols might be present in trace amounts.
-
Solvent Residues: Residual solvents from the reaction and work-up steps.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques.
| Property | Value |
| Melting Point | 30-34 °C |
| Boiling Point | 69 °C at 43 mmHg |
| Appearance | White to off-white solid |
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the level of impurities and the desired final purity. A combination of techniques is often the most effective approach.
-
Fractional Vacuum Distillation is effective for removing non-volatile impurities and some regioisomers with different boiling points.
-
Recrystallization is a powerful technique for achieving high purity by removing soluble impurities.
-
Column Chromatography is useful for separating compounds with different polarities, such as regioisomers.
Troubleshooting Guides
Fractional Vacuum Distillation
Issue: The product is not distilling at the expected temperature.
-
Possible Cause 1: Inaccurate pressure reading. Your vacuum gauge may not be providing an accurate reading.
-
Solution: Calibrate your vacuum gauge or use a reliable one. The boiling point is highly dependent on the pressure.
-
-
Possible Cause 2: Presence of volatile impurities. Low-boiling point impurities can co-distill with the product.
-
Solution: Collect fractions and analyze them (e.g., by GC-MS) to identify the composition of each fraction.
-
Issue: The product solidifies in the condenser.
-
Possible Cause: The melting point of this compound is close to room temperature.
-
Solution: Use a condenser with a wider bore or gently warm the condenser with a heat gun to prevent solidification. Ensure the cooling water is not excessively cold.
-
Recrystallization
Issue: The compound does not dissolve in the hot solvent.
-
Possible Cause 1: Incorrect solvent choice. The solvent may not be suitable for dissolving this compound.
-
Solution: Perform small-scale solubility tests with a range of solvents. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
-
Possible Cause 2: Insufficient solvent. Not enough solvent has been added to dissolve the compound.
-
Solution: Add small portions of hot solvent until the compound fully dissolves.
-
Issue: No crystals form upon cooling.
-
Possible Cause 1: The solution is not supersaturated. Too much solvent was used.
-
Solution: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
-
Possible Cause 2: Rapid cooling. Cooling the solution too quickly can lead to oiling out instead of crystallization.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Possible Cause 3: Lack of nucleation sites.
-
Solution: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
-
Issue: The recrystallized product is still impure.
-
Possible Cause: The chosen solvent does not effectively separate the impurities.
-
Solution: Try a different solvent or a solvent pair. Common solvent pairs for recrystallization include heptane/ethyl acetate and methanol/water.
-
Column Chromatography
Issue: The phenolic compound streaks or "tails" on the silica gel column.
-
Possible Cause: Interaction between the acidic phenolic hydroxyl group and the silanol groups on the silica surface.
-
Solution: Add a small amount of a weak acid, such as 0.5% acetic acid, to the eluent to suppress the ionization of the phenolic hydroxyl group and improve the peak shape.
-
Issue: The compound does not move from the origin of the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
Experimental Protocols
Fractional Vacuum Distillation
This protocol is a starting point and may require optimization based on your specific equipment and crude sample purity.
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head to minimize product loss.
-
Procedure:
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum, aiming for a stable pressure of approximately 43 mmHg.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at approximately 69 °C.
-
Monitor the purity of the collected fractions using GC-MS or HPLC.
-
Recrystallization
The choice of solvent is critical for successful recrystallization. Small-scale trials are recommended to find the optimal solvent or solvent system.
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. A good solvent will show low solubility at room temperature and high solubility when hot. Potential solvent systems include:
-
Heptane/Ethyl Acetate
-
Toluene
-
Methanol/Water
-
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
If using a solvent pair, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Column Chromatography
This is a general protocol for silica gel chromatography and should be optimized based on TLC analysis.
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system that provides good separation of this compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% acetic acid to the eluent to prevent peak tailing.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent that will be miscible with the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: General purification workflow for this compound.
Technical Support Center: Preventing Unwanted Polymerization of Fluorinated Phenols
This technical support center is designed for researchers, scientists, and drug development professionals working with fluorinated phenols. It provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the stability and safe handling of these compounds, preventing unwanted polymerization during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unwanted polymerization in fluorinated phenols?
A1: The unwanted polymerization of fluorinated phenols is typically a free-radical chain reaction. The primary triggers for this reaction include:
-
Heat: Elevated temperatures provide the activation energy required to initiate polymerization. Many fluorinated phenols are solids at room temperature and are often heated to be used in a liquid state, increasing the risk.
-
Light: UV light can generate free radicals, which act as initiators for a polymerization chain reaction.
-
Contaminants: Impurities such as metal ions (e.g., from spatulas or reaction vessels), strong acids or bases, and residual catalysts from synthesis can initiate or accelerate polymerization.
-
Oxygen: While some phenolic inhibitors require the presence of oxygen to be effective, oxygen can also form peroxides, especially under light or heat, which are potent polymerization initiators.
Q2: Which fluorophenol isomer (ortho, meta, para) is most susceptible to polymerization?
Q3: What are the visible signs that my fluorinated phenol sample has begun to polymerize?
A3: Early detection of polymerization is crucial. Look for the following signs:
-
Color Change: A noticeable change in color, often to a yellow, pink, or brown hue, can indicate the formation of oligomers or polymers.
-
Increased Viscosity: The sample may become more viscous or syrupy as polymer chains form.
-
Cloudiness or Precipitation: The appearance of cloudiness, haziness, or the formation of a solid precipitate in a previously clear liquid sample is a strong indicator of polymerization.
-
Unexpected Exotherm: A spontaneous increase in temperature is a sign of a runaway polymerization reaction, which can be dangerous.
Q4: What types of inhibitors are effective for stabilizing fluorinated phenols?
A4: Phenolic compounds are widely used as effective radical scavengers to inhibit the polymerization of various monomers, including phenols.[2] They work by donating a hydrogen atom to terminate the reactive radical chain. Common inhibitors include:
-
Hydroquinone (HQ): A very common and effective inhibitor.
-
Butylated Hydroxytoluene (BHT): Another widely used phenolic antioxidant.
-
4-tert-Butylcatechol (TBC): Often used for stabilizing monomers during storage and transport.
The effectiveness of these inhibitors is often enhanced by the presence of a small amount of oxygen.[2][3]
Q5: How should I properly store my fluorinated phenol samples to prevent polymerization?
A5: Proper storage is the first line of defense against unwanted polymerization.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles.
-
Light: Store in amber or opaque containers to protect from light.[4][5]
-
Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and peroxide formation.
-
Container Material: Use glass containers with PTFE-lined caps. Avoid contact with incompatible materials such as strong oxidizing agents, acids, and certain metals.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sample is discolored (yellow/brown) upon receipt or after short-term storage. | 1. Oxidation or early-stage polymerization. 2. Exposure to light or elevated temperatures during shipping/storage. | 1. Perform an analytical check (e.g., HPLC, GC-MS) to assess purity and detect oligomers. 2. If purity is acceptable for your application, use the sample promptly. 3. For future storage, ensure the container is tightly sealed, protected from light, and stored at the recommended temperature. Consider adding a polymerization inhibitor. |
| During a reaction, the fluorinated phenol solution becomes viscous and changes color. | 1. Unwanted polymerization has been initiated. 2. Reaction temperature is too high. 3. Presence of contaminants (e.g., metal ions, radical initiators). | 1. Immediately cool the reaction mixture in an ice bath to slow the reaction. 2. If safe to do so, add a polymerization inhibitor (e.g., a small amount of hydroquinone solution). 3. Review your experimental setup for potential sources of contamination and ensure the reaction temperature is within the recommended range. |
| A previously clear solution of fluorinated phenol has become cloudy or formed a precipitate. | 1. Polymerization has occurred, and the resulting polymer is insoluble in the solvent. | 1. Do not use the sample. 2. The precipitate is likely polymerized material. 3. Dispose of the material as hazardous waste according to your institution's guidelines.[6][7] |
| How can I remove the polymerization inhibitor before my reaction? | 1. Inhibitor may interfere with the intended reaction. | 1. For many applications, the low concentration of inhibitor (10-200 ppm) may not significantly interfere. 2. If removal is necessary, it can often be achieved by distillation or passing the sample through a column of a suitable adsorbent (e.g., inhibitor removal columns). |
Data Presentation
Table 1: Recommended Storage Conditions for Fluorinated Phenols
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential polymerization reactions. |
| Light | Amber or opaque container | Protects from UV light, which can initiate polymerization.[4] |
| Atmosphere | Tightly sealed container. Inert gas (Argon, Nitrogen) for long-term storage. | Prevents reactions with atmospheric oxygen and moisture. |
| Inhibitor | Consider adding 10-200 ppm of an appropriate inhibitor (e.g., Hydroquinone, BHT). | Quenches radical formation to prevent the initiation of polymerization. |
| Container Material | Glass with PTFE-lined cap | Ensures inert storage environment.[5] |
Table 2: Common Polymerization Inhibitors for Phenolic Compounds
| Inhibitor | Chemical Structure | Typical Concentration Range (ppm) | Mechanism of Action |
| Hydroquinone (HQ) | 10 - 200 | Radical scavenger; donates a hydrogen atom to terminate radical chains. Often requires oxygen to be effective.[2][3] | |
| Butylated Hydroxytoluene (BHT) | 50 - 500 | Hindered phenol that acts as a radical scavenger. | |
| 4-tert-Butylcatechol (TBC) | 10 - 100 | Effective radical scavenger, often used for stabilizing monomers during transport. |
Note: The optimal inhibitor concentration can vary depending on the specific fluorinated phenol, its purity, and the storage/experimental conditions. It is recommended to perform stability studies to determine the ideal concentration for your specific application.
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor to a Fluorinated Phenol
Objective: To add a specific concentration of a polymerization inhibitor to a fluorinated phenol sample for enhanced stability.
Materials:
-
Fluorinated phenol
-
Polymerization inhibitor (e.g., Hydroquinone)
-
Volumetric flask
-
Analytical balance
-
Solvent compatible with the fluorinated phenol (e.g., diethyl ether, toluene - ensure it is peroxide-free)
-
Micropipette
-
Amber storage vial with a PTFE-lined cap
Procedure:
-
Prepare an Inhibitor Stock Solution:
-
Accurately weigh a small amount of the inhibitor (e.g., 10 mg of hydroquinone).
-
Dissolve it in a precise volume of the chosen solvent in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration (e.g., 1 mg/mL or 1000 ppm w/v).
-
-
Determine the Required Volume of Stock Solution:
-
Calculate the volume of the stock solution needed to achieve the desired final inhibitor concentration in your fluorinated phenol sample. For example, to add 100 ppm of inhibitor to 10 g of fluorinated phenol:
-
Mass of inhibitor needed = (100 g inhibitor / 1,000,000 g phenol) * 10 g phenol = 0.001 g or 1 mg.
-
Volume of stock solution = 1 mg / (1 mg/mL) = 1 mL.
-
-
-
Add the Inhibitor:
-
If the fluorinated phenol is a solid, gently melt it in a water bath at the lowest possible temperature.
-
Transfer the liquid fluorinated phenol to the amber storage vial.
-
Using a micropipette, add the calculated volume of the inhibitor stock solution.
-
-
Mix and Store:
-
Gently swirl or stir the mixture to ensure the inhibitor is homogeneously distributed.
-
If a solvent was used, it can be carefully removed under reduced pressure if necessary for the final application, though often the small amount can remain.
-
Seal the vial tightly, label it clearly with the contents, inhibitor, concentration, and date.
-
Store under the recommended conditions (see Table 1).
-
Protocol 2: Detection of Oligomers/Polymers by HPLC
Objective: To assess the purity of a fluorinated phenol sample and detect the presence of oligomers or degradation products.
Materials:
-
Fluorinated phenol sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Acid (e.g., phosphoric acid or formic acid) for mobile phase modification
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the Mobile Phase:
-
A typical mobile phase for phenols is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the phenol is in its protonated state for better peak shape.[8]
-
Example Gradient: Start with 30% acetonitrile / 70% water (0.1% H₃PO₄) and ramp up to 90% acetonitrile over 20-30 minutes.
-
-
Prepare a Standard Solution:
-
Accurately prepare a solution of high-purity fluorinated phenol at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
Prepare the Sample Solution:
-
Prepare a solution of the test sample at the same concentration as the standard.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 218 nm or 270-280 nm).[8]
-
Inject the standard solution to determine the retention time of the pure fluorinated phenol.
-
Inject the sample solution.
-
-
Data Analysis:
-
Compare the chromatogram of the sample to the standard.
-
The presence of earlier or later eluting peaks, particularly broad peaks, indicates the presence of impurities or oligomers/polymers.
-
Quantify the purity by comparing the peak area of the main compound to the total area of all peaks.
-
Protocol 3: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of polymerization for a fluorinated phenol.[9][10]
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Fluorinated phenol sample
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the fluorinated phenol sample into a hermetic aluminum pan.
-
Seal the pan to prevent volatilization.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Heat from room temperature to a temperature beyond the expected polymerization onset (e.g., 250-300 °C).
-
-
Data Analysis:
-
The DSC thermogram will show heat flow as a function of temperature.
-
An endothermic peak will correspond to the melting point of the compound.
-
A broad exothermic peak at higher temperatures indicates the heat released during polymerization. The onset temperature of this exotherm is a measure of the thermal stability of the compound under these conditions.[11]
-
Mandatory Visualizations
Logical Relationship and Workflow Diagrams (DOT Language)
Caption: Free Radical Polymerization and Inhibition Pathway
Caption: Troubleshooting Workflow for Suspected Polymerization
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. researchgate.net [researchgate.net]
How to handle moisture sensitivity of 2,3,4-Trifluorophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of 2,3,4-Trifluorophenol.
Troubleshooting Guides
Issue: Unexpected Side Products in Reaction Mixture
-
Question: I am using this compound in my reaction and observing unexpected peaks in my NMR/LC-MS analysis. Could this be related to its moisture sensitivity?
-
Answer: Yes, the presence of moisture can lead to the degradation of this compound. While specific studies on this compound are limited, related trifluoromethylphenols are known to undergo hydrolysis, which can be more rapid at neutral or higher pH. This degradation can result in the formation of fluorinated hydroxybenzoic acids and fluoride ions. We recommend rigorously drying all solvents and reagents and running your reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Question: How can I confirm if the unexpected peaks are due to hydrolysis of this compound?
-
Answer: To confirm if the impurities are from hydrolysis, you can intentionally expose a small sample of this compound to a buffered aqueous solution at a neutral or slightly basic pH and monitor the reaction over time using HPLC or NMR. Comparing the resulting peaks with those in your reaction mixture can help confirm the identity of the byproducts.
Issue: Low or Inconsistent Reaction Yields
-
Question: My reaction yields are significantly lower than expected when using this compound. Could moisture be the culprit?
-
Answer: Absolutely. If your reaction requires the intact this compound as a starting material, its degradation due to moisture will directly lead to a lower yield of your desired product. The presence of water can consume your starting material, forming undesired byproducts. Ensure all your glassware is oven-dried and cooled under a stream of inert gas before use. Solvents should be freshly dried using appropriate methods.
-
Question: I am performing a reaction where this compound is deprotonated with a base. My yields are still low despite using an inert atmosphere. What could be the issue?
-
Answer: Even under an inert atmosphere, trace amounts of moisture in your solvent, reagents, or on the surface of your glassware can be problematic, especially when a base is present. The basic conditions can accelerate the hydrolysis of this compound. Consider using a freshly opened bottle of anhydrous solvent and ensure your base is not hygroscopic or has been stored correctly.
Frequently Asked Questions (FAQs)
-
Question: What are the ideal storage conditions for this compound to minimize moisture absorption?
-
Answer: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox). The recommended storage temperature is typically refrigerated (2-8 °C) in a dry, cool, and well-ventilated area away from heat and ignition sources.
-
Question: How can I handle this compound, which is a solid, under inert atmosphere?
-
Answer: For weighing and transferring this compound, it is best to use a glovebox with a dry, inert atmosphere. If a glovebox is not available, you can use a Schlenk line. Weigh the solid quickly in a tared vial and immediately seal it. To add it to a reaction, you can use a solid addition funnel or briefly remove the septum from your reaction flask under a positive pressure of inert gas.
-
Question: What are the signs that my this compound may have been compromised by moisture?
-
Answer: Visual signs can include a change in the physical appearance of the solid, such as clumping or becoming sticky. A definitive way to check for degradation is to run a fresh NMR spectrum of the starting material and look for the appearance of new peaks that are not characteristic of the pure compound.
-
Question: Can I dry this compound if I suspect it has absorbed moisture?
-
Answer: Due to its low melting point (around 30-34 °C), heating to remove water is not recommended as it may lead to decomposition or sublimation. The most effective way to maintain its dryness is through proper storage and handling from the outset. If you suspect moisture contamination, it is best to use a fresh, unopened container for critical reactions.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃F₃O |
| Molecular Weight | 148.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 30-34 °C |
| Boiling Point | 69 °C at 43 mmHg |
| Density | 1.46 g/mL at 25 °C |
| Flash Point | 59 °C (closed cup) |
| Storage Temperature | 2-8 °C |
Experimental Protocols
Protocol 1: General Handling of this compound under Inert Atmosphere
-
Glassware Preparation: All glassware (flasks, syringes, needles, etc.) must be thoroughly dried in an oven at >120 °C for at least 4 hours. Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry inert gas (Nitrogen or Argon).
-
Reagent and Solvent Preparation: Use freshly opened bottles of anhydrous solvents. If not available, dry solvents using appropriate techniques (e.g., distillation from a suitable drying agent or passing through a column of activated alumina). Ensure all other reagents are anhydrous.
-
Weighing and Transfer:
-
In a Glovebox: Transfer the required amount of this compound from its storage container to a tared vial inside a glovebox with a dry, inert atmosphere.
-
Without a Glovebox (Schlenk Line): Place the sealed container of this compound in a desiccator under vacuum for a short period to remove any surface moisture on the container. Quickly weigh the required amount in a dry, tared vial and immediately seal it. For addition to the reaction, use a solid addition funnel or briefly remove the septum from the reaction flask while maintaining a strong positive flow of inert gas.
-
-
Reaction Setup: Maintain a positive pressure of inert gas throughout the experiment. Use septa and cannulation techniques for liquid transfers. A bubbler filled with mineral oil should be used to monitor the gas flow.
Protocol 2: Monitoring for Hydrolysis of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile).
-
Reaction Conditions: In a clean NMR tube or HPLC vial, add a known concentration of the this compound stock solution. To this, add a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).
-
Analysis:
-
NMR: Acquire a proton and/or fluorine-19 NMR spectrum of the sample immediately after mixing and then at regular intervals (e.g., every hour). Monitor for the disappearance of the starting material signals and the appearance of new peaks.
-
HPLC: Inject the sample onto a suitable HPLC column immediately after mixing and at regular intervals. Monitor the chromatogram for the appearance of new peaks and the decrease in the peak area of the starting material.
-
-
Data Interpretation: The appearance of new signals in the NMR or new peaks in the HPLC chromatogram that grow over time indicates degradation.
Mandatory Visualization
Technical Support Center: HPLC Analysis of 2,3,4-Trifluorophenol
This technical support center provides troubleshooting guidance and detailed protocols for the High-Performance Liquid Chromatography (HPLC) analysis of 2,3,4-Trifluorophenol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for this compound analysis?
A typical starting point for the analysis of this compound is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of an acetonitrile and water gradient is commonly employed.[1] UV detection is suitable, often set around 210 nm to 280 nm, as halogenated phenols have absorbance in this range.[2][3]
Q2: What are the primary causes of peak tailing with phenolic compounds like this compound?
Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue. For phenolic compounds, the primary causes include:
-
Secondary Interactions : Unwanted interactions between the acidic phenol group and active residual silanol groups on the silica-based column packing.[4][5] These silanols can be acidic and interact strongly with polar analytes.[6]
-
Mobile Phase pH Mismatch : Operating at a mobile phase pH close to the pKa of this compound can lead to mixed ionization states, causing peak distortion.[4][5]
-
Column Contamination or Degradation : Buildup of sample matrix on the column frit or a void at the column inlet can disrupt the packed bed and cause tailing.[4][7]
-
Sample Overload : Injecting a sample that is too concentrated can saturate the stationary phase.[4][7]
Q3: What causes peak fronting in my chromatogram?
Peak fronting, an asymmetry where the leading edge of the peak is broader than the trailing edge, can be caused by several factors:[6]
-
Sample Overload : Injecting too much sample in terms of mass or volume is a common cause.[8][9] This saturates the column, causing some analyte molecules to travel faster.[9]
-
Incompatible Sample Solvent : If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread and elute prematurely.[8][10]
-
Column Collapse or Damage : Physical degradation of the column bed can lead to poor peak shape.[10] This can sometimes occur when using highly aqueous mobile phases (more than 95% water) with standard C18 columns.[8]
Q4: How can I improve the resolution between this compound and other components?
Improving resolution involves enhancing the separation between adjacent peaks. Key strategies include:
-
Optimize Mobile Phase Composition : Adjusting the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase can significantly alter selectivity.[11]
-
Change Mobile Phase pH : Modifying the pH can change the ionization state of the analyte and other components, affecting their retention and improving separation.[12]
-
Use a Gradient Elution : A gradient, where the mobile phase composition changes over time, is effective for separating complex mixtures with varying polarities.[11]
-
Select a Different Column : If mobile phase optimization is insufficient, trying a column with a different stationary phase (e.g., Phenyl or Cyano) can provide the necessary change in selectivity.[13][14]
Troubleshooting Guide
Poor chromatographic performance can compromise data quality. The table below outlines common problems, their potential causes, and recommended solutions for the HPLC analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | 1. Secondary silanol interactions .[4] | • Use a modern, end-capped, high-purity silica column.[5] • Lower the mobile phase pH (e.g., to pH ≤ 3) to suppress silanol ionization.[6] • Add a mobile phase modifier like triethylamine (TEA), though this is less necessary with modern columns.[6] |
| 2. Mobile phase pH near analyte pKa .[5] | • Adjust mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[15] | |
| 3. Column contamination or void .[7] | • Use a guard column to protect the analytical column.[16] • Filter all samples and mobile phases. • If a void is suspected, replace the column. | |
| 4. Mass or volume overload .[7] | • Dilute the sample or inject a smaller volume. | |
| Peak Fronting | 1. Sample overload (mass or volume) .[8][17] | • Dilute the sample 10-fold and reinject.[9][18] • Reduce the injection volume. |
| 2. Sample solvent stronger than mobile phase .[10][17] | • Dissolve the sample in the initial mobile phase whenever possible.[18] | |
| 3. Column bed collapse or damage .[10] | • Flush the column with a strong solvent like 100% acetonitrile if phase collapse is suspected.[8] • Replace the column if it is physically damaged.[10] | |
| Retention Time Drift | 1. Poor column equilibration . | • Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. |
| 2. Changes in mobile phase composition .[19] | • Prepare fresh mobile phase daily. • Ensure mobile phase components are thoroughly mixed and degassed.[19] | |
| 3. Inconsistent column temperature . | • Use a column oven to maintain a constant temperature.[20] | |
| 4. Pump malfunction or leaks .[19] | • Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. | |
| High Backpressure | 1. Blocked column frit .[20] | • Replace the column inlet frit. • Filter samples and mobile phases to prevent particulate buildup.[19] |
| 2. Contamination buildup on the column . | • Use a guard column and replace it regularly.[16] • Flush the column with a series of strong solvents. | |
| 3. Buffer precipitation . | • Ensure the buffer is soluble in the highest organic percentage of the mobile phase. Avoid high concentrations of phosphate buffers with high percentages of acetonitrile.[21] |
Experimental Protocol: Analysis of this compound
This section provides a detailed methodology for the quantitative analysis of this compound using a standard reversed-phase HPLC system with UV detection.
1. Reagents and Materials
-
This compound reference standard (Purity ≥97%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade, for cleaning)
-
0.22 µm syringe filters (for sample filtration)
2. HPLC Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-1 min: 30% B; 1-10 min: 30% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 30% B; 12.1-17 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm |
3. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
4. Sample Preparation
-
Accurately weigh or pipette the sample containing this compound into a suitable container.
-
Extract or dissolve the sample with a known volume of a suitable solvent (e.g., acetonitrile).
-
Vortex or sonicate the sample to ensure complete dissolution/extraction.
-
Centrifuge the sample if particulates are present.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial before analysis.
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Visualized Workflows
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing and resolving common peak shape issues.
General HPLC Experimental Workflow
Caption: A step-by-step workflow for a typical HPLC analysis experiment.
References
- 1. ijcps.com [ijcps.com]
- 2. osha.gov [osha.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. restek.com [restek.com]
- 9. youtube.com [youtube.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. lcms.cz [lcms.cz]
- 14. linklab.gr [linklab.gr]
- 15. welch-us.com [welch-us.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. uhplcs.com [uhplcs.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. labcompare.com [labcompare.com]
- 20. uhplcs.com [uhplcs.com]
- 21. pharmaguru.co [pharmaguru.co]
Troubleshooting 19F NMR signal loss for fluorinated compounds
Welcome to the Technical Support Center for troubleshooting 19F NMR signal loss in fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their NMR experiments.
Frequently Asked Questions (FAQs)
Q1: I don't see any 19F NMR signal. What are the first things I should check?
A complete loss of signal can be alarming, but it is often due to a few common issues. Systematically checking the following points can help you quickly identify the problem.
-
Sample Concentration: Ensure your sample concentration is sufficient for 19F NMR detection, which is generally in the millimolar range.[1]
-
Instrument Setup:
-
Probe Tuning and Matching: The NMR probe must be correctly tuned to the 19F frequency.[2][3][4] An untuned probe is a very common reason for complete signal loss.
-
Correct Nucleus and Experiment: Verify that the spectrometer is set to acquire a 19F spectrum and that the correct pulse program is loaded.[3][5]
-
-
Acquisition Parameters:
-
Hardware:
-
Cabling and Filters: Ensure that the correct cables and filters for 19F observation are in place, as per your spectrometer's user guide.[8]
-
Q2: My 19F NMR signal is very weak or has a poor signal-to-noise (S/N) ratio. How can I improve it?
A weak signal can make data analysis difficult. Several factors can contribute to a low S/N ratio.
-
Insufficient Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
-
Suboptimal Relaxation Delay (d1): If the relaxation delay is too short relative to the T1 of your fluorine nucleus, the signal can become saturated, leading to a loss of intensity. For quantitative measurements, a relaxation delay of at least 5 times the longest T1 is recommended.[9][10]
-
Low Sample Concentration: A higher concentration of your fluorinated analyte will generally lead to a stronger signal.
-
Presence of Paramagnetic Species: Even trace amounts of paramagnetic impurities can significantly broaden the signal, reducing its apparent height.[11]
-
Incorrect Pulse Width: An incorrectly calibrated 90° pulse width can lead to inefficient excitation and a weaker signal.
Q3: My 19F NMR signals are very broad. What could be the cause?
Broad signals are a common problem in 19F NMR and can arise from several physical phenomena.
-
Chemical Exchange: If the fluorine atom is in a molecule that is undergoing a chemical exchange process (e.g., conformational changes, binding to another molecule) on a timescale comparable to the NMR experiment, the signal can be significantly broadened.[12]
-
Paramagnetic Broadening: The presence of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) or dissolved molecular oxygen can cause rapid relaxation and, consequently, broad signals.[13][14]
-
Aggregation: If your compound is aggregating in solution, the larger effective molecular size leads to faster transverse relaxation (shorter T2) and broader lines.[15]
-
High Viscosity: A viscous sample will tumble more slowly in the magnetic field, resulting in broader signals.
-
Poor Shimming: An inhomogeneous magnetic field across the sample, due to poor shimming, will lead to broad lineshapes.[16]
Q4: How can I distinguish between chemical exchange broadening and broadening due to paramagnetic impurities?
Differentiating between these two common causes of line broadening is crucial for accurate interpretation of your data.
-
Temperature Variation: The rate of chemical exchange is often temperature-dependent. Acquiring spectra at different temperatures can help identify exchange broadening. If the signal sharpens at higher or lower temperatures, chemical exchange is likely a contributing factor.
-
Sample Treatment: To test for paramagnetic impurities, you can try preparing a fresh sample with high-purity solvents and glassware, or treat your sample with a chelating agent like EDTA to sequester metal ions.
-
Relaxation Measurements: Measuring the T1 and T2 relaxation times can provide insight. Paramagnetic relaxation enhancement will affect both T1 and T2, while chemical exchange primarily affects T2.
Troubleshooting Guides
Guide 1: No 19F NMR Signal - A Step-by-Step Checklist
-
Verify Sample Concentration: Is your sample concentration in the expected range for your instrument's sensitivity (typically > 1 mM)?
-
Check Spectrometer Setup:
-
Tune and Match the Probe:
-
Set Appropriate Acquisition Parameters:
-
Check Hardware Connections:
-
Consult your instrument manual and verify that all cables and preamplifiers are correctly configured for 19F NMR.[8]
-
-
Run a Standard Sample: If you still do not see a signal, try running a known, reliable fluorinated standard (e.g., trifluoroacetic acid) to confirm the instrument is functioning correctly.
Guide 2: Dealing with Broad 19F NMR Signals
Broad signals can obscure important information. This guide provides a systematic approach to identifying and mitigating the cause of line broadening.
-
Improve Shimming: Re-shim the magnetic field on your sample. Poor shimming is a common cause of artificially broad lines.[16]
-
Check for Paramagnetic Impurities:
-
Prepare a new sample using high-purity solvents and acid-washed glassware to minimize metal ion contamination.
-
Consider adding a small amount of a chelating agent like EDTA to your existing sample to see if the lines sharpen.
-
-
Investigate Chemical Exchange:
-
Acquire spectra at different temperatures. If the linewidth changes significantly with temperature, chemical exchange is a likely cause.
-
-
Test for Aggregation:
-
Perform a dilution study. Acquire spectra at several different concentrations. If the signals sharpen upon dilution, aggregation is likely occurring.[15]
-
-
Reduce Sample Viscosity:
-
If your sample is highly concentrated or in a viscous solvent, consider diluting the sample or switching to a less viscous solvent.
-
Quantitative Data
Table 1: Typical 19F T1 Relaxation Times for Selected Fluorinated Compounds
This table provides a range of typical T1 values. Note that these can vary significantly with solvent, temperature, and the presence of other solutes.
| Compound Class | Example | Typical T1 (seconds) | Reference |
| Aromatic Fluorides | 4-Fluorotoluene | 2.0 - 4.0 | [8] |
| Trifluoromethyl Groups | Trifluoroacetic acid | 1.5 - 3.0 | [18] |
| Fluoroalkanes | Monofluoroacetic acid | 4.0 - 6.0 | [18] |
| Fluorinated Amino Acids | 4-Fluoro-L-tryptophan | ~1.0 | [19] |
| Paramagnetically Doped | Gd³⁺ complex with fluorinated ligand | 0.01 - 0.5 | [20] |
Table 2: Effect of Paramagnetic Relaxation Agent on 19F T1 Relaxation Time
The addition of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten T1 relaxation times, allowing for faster data acquisition. However, this may also lead to some line broadening.[21][22]
| Compound | Solvent | Cr(acac)₃ Conc. (mg/mL) | T1 (seconds) |
| Trifluoroacetic Acid | Acetone-d₆ | 0 | 2.8 |
| Trifluoroacetic Acid | Acetone-d₆ | 1 | 1.1 |
| Trifluoroacetic Acid | Acetone-d₆ | 2 | 0.7 |
| Trifluoroacetic Acid | Acetone-d₆ | 4 | 0.4 |
| Monofluoroacetic Acid | Methanol-d₄ | 0 | 5.5 |
| Monofluoroacetic Acid | Methanol-d₄ | 1 | 2.1 |
| Monofluoroacetic Acid | Methanol-d₄ | 2 | 1.2 |
| Monofluoroacetic Acid | Methanol-d₄ | 4 | 0.7 |
Data adapted from a study on fluorinated acids.[22]
Experimental Protocols
Protocol 1: Sample Preparation to Minimize Paramagnetic Impurities
-
Glassware Preparation:
-
Thoroughly wash all glassware (NMR tube, vials, pipettes) with a suitable detergent.
-
Rinse extensively with deionized water.
-
Soak glassware in a nitric acid bath (≤70%) overnight.
-
Rinse thoroughly with deionized water, followed by a rinse with a high-purity solvent (e.g., acetone), and dry in an oven or with a stream of dry nitrogen.[23]
-
-
Solvent and Reagent Purity:
-
Use high-purity deuterated solvents.
-
If possible, use reagents and starting materials that have been purified to remove trace metals.
-
-
Sample Handling:
-
Dissolve the sample in a clean vial before transferring to the NMR tube.
-
Filter the sample solution through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter.
-
-
Degassing (Optional but Recommended):
-
To remove dissolved paramagnetic oxygen, degas the sample using the freeze-pump-thaw method for at least three cycles.
-
Protocol 2: T1 Measurement by Inversion Recovery
This protocol allows for the experimental determination of the T1 relaxation time, which is crucial for setting the appropriate relaxation delay in your 19F NMR experiments.[1][18][21][24][25]
-
Experiment Setup:
-
Load a standard 1D 19F NMR experiment and optimize the spectral width and transmitter offset for your signal of interest.
-
Create a new experiment and load an inversion recovery pulse sequence (often called t1ir).[18]
-
-
Set Relaxation Delays (VD List):
-
Set up a list of variable delays (τ values) to sample the recovery of the magnetization. A typical list might include delays such as 0.01s, 0.1s, 0.5s, 1s, 2s, 5s, 10s, and 30s. Ensure the longest delay is at least 5 times your estimated T1.[21]
-
-
Set Acquisition Parameters:
-
Set the relaxation delay (d1) to be at least 5 times the longest expected T1 value to ensure full relaxation between scans.[10]
-
Set the number of scans (ns) to achieve adequate S/N for each delay point.
-
-
Acquire Data: Start the acquisition. The spectrometer will run a 1D experiment for each delay in your list.
-
Data Processing and Analysis:
-
Process the pseudo-2D dataset.
-
Use the spectrometer's software to integrate the signal of interest for each delay time.
-
Fit the integral values as a function of the delay time to the following three-parameter exponential function: I(τ) = I₀(1 - A * exp(-τ/T₁)) Where I(τ) is the intensity at delay τ, I₀ is the equilibrium intensity, and A is a fitting parameter (ideally close to 2). The software will then calculate the T1 value.[26]
-
Visualizations
Troubleshooting Workflow for 19F NMR Signal Loss
Caption: A general workflow for troubleshooting 19F NMR signal loss issues.
Decision Tree for Diagnosing Broad 19F NMR Signals
Caption: A decision tree for diagnosing the cause of broad 19F NMR signals.
Optimizing Relaxation Delay (d1) for Quantitative 19F NMR
Caption: A workflow for optimizing the relaxation delay in quantitative 19F NMR.
References
- 1. d31kydh6n6r5j5.cloudfront.net [d31kydh6n6r5j5.cloudfront.net]
- 2. NMR500 Basics and Tuning [nmr.chem.ucsb.edu]
- 3. TUTORIAL: 1D 1H-coupled 19F SPECTRUM [imserc.northwestern.edu]
- 4. Probe Tuning [emory.edu]
- 5. biophysics.org [biophysics.org]
- 6. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. F19 detection [nmr.chem.ucsb.edu]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. organomation.com [organomation.com]
- 12. researchgate.net [researchgate.net]
- 13. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 17. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. lib3.dss.go.th [lib3.dss.go.th]
- 23. sites.bu.edu [sites.bu.edu]
- 24. cdn.carleton.edu [cdn.carleton.edu]
- 25. New T1 Analysis Manual, Video | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 26. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Validation & Comparative
Comparative Analysis of 2,3,4-Trifluorophenol and 2,4,6-Trifluorophenol Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers, 2,3,4-Trifluorophenol and 2,4,6-Trifluorophenol. Understanding the distinct reactivity profiles of these fluorinated phenols is crucial for their application in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document summarizes key physicochemical properties, explores their reactivity in electrophilic and nucleophilic aromatic substitution reactions, and provides illustrative experimental protocols.
Executive Summary
The positioning of fluorine atoms on the phenol ring significantly influences the electronic environment and, consequently, the chemical reactivity of this compound and 2,4,6-Trifluorophenol. The symmetric substitution in the 2,4,6-isomer results in a more deactivated aromatic ring towards electrophilic attack compared to the asymmetrically substituted 2,3,4-isomer. Conversely, the 2,4,6-isomer is generally more susceptible to nucleophilic aromatic substitution. These differences are rooted in the interplay of the inductive electron-withdrawing effects of the fluorine atoms and the electron-donating resonance effect of the hydroxyl group.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of the two isomers provides a basis for understanding their differential reactivity.
| Property | This compound | 2,4,6-Trifluorophenol |
| Molecular Formula | C₆H₃F₃O | C₆H₃F₃O |
| Molecular Weight | 148.08 g/mol [1] | 148.08 g/mol [2] |
| CAS Number | 2822-41-5[1] | 2268-17-9[2] |
| Predicted pKa | Not available | 7.47 |
| Appearance | Off-white crystalline powder | Crystalline needles |
| Melting Point | 30-34 °C | 49-51 °C |
| Boiling Point | ~146.1 °C | 128.1 °C |
Acidity and pKa
The acidity of the phenolic proton is a key indicator of the electron density of the aromatic ring. A lower pKa value signifies a more acidic phenol, which in turn suggests a more electron-deficient (and thus less reactive towards electrophiles) aromatic system.
¹³C NMR Spectral Data
The ¹³C NMR chemical shifts provide insight into the electron density at each carbon atom of the aromatic ring. A higher chemical shift (downfield) indicates a more deshielded nucleus and lower electron density.
| Carbon Position | This compound (Predicted δ, ppm) | 2,4,6-Trifluorophenol (Predicted δ, ppm) |
| C1 (-OH) | ~140 (d) | ~145 (dt) |
| C2 (-F) | ~145 (ddd) | ~155 (dt) |
| C3 (-F) | ~138 (ddd) | ~100 (t) |
| C4 (-F) | ~148 (ddd) | ~155 (dt) |
| C5 | ~110 (d) | ~100 (t) |
| C6 | ~115 (d) | ~155 (dt) |
(Note: Predicted chemical shifts are based on computational models and may vary from experimental values. Multiplicities (d=doublet, t=triplet, q=quartet, m=multiplet) arise from C-F coupling.)
The predicted ¹³C NMR data suggests that the carbon atoms in the ring of 2,4,6-trifluorophenol, particularly at the ortho and para positions (C2, C4, C6), are significantly deshielded due to the strong electron-withdrawing effects of the fluorine atoms. This is consistent with a more electron-deficient aromatic ring compared to the 2,3,4-isomer.
Reactivity Comparison
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. The hydroxyl group is a strong activating group and an ortho-, para-director due to its ability to donate electron density via resonance. However, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect. The overall reactivity and regioselectivity are determined by the balance of these opposing effects.
This compound:
-
Reactivity: The aromatic ring is expected to be more reactive towards electrophiles than the 2,4,6-isomer. The presence of an unsubstituted position (C5) and a less sterically hindered ortho position (C6) relative to the hydroxyl group makes it more susceptible to electrophilic attack.
-
Regioselectivity: Electrophilic attack is predicted to occur primarily at the C6 position (ortho to the hydroxyl group) and the C5 position (para to the C2-fluorine and meta to the hydroxyl group). The directing effects of the hydroxyl group and the fluorine atoms will influence the final product distribution.
2,4,6-Trifluorophenol:
-
Reactivity: This isomer is significantly less reactive towards electrophiles. All positions ortho and para to the activating hydroxyl group are blocked by fluorine atoms. Electrophilic substitution would have to occur at the meta positions (C3 and C5), which are electronically disfavored.
-
Regioselectivity: If a reaction does occur, it would be expected at the C3 and C5 positions. However, forcing conditions would likely be required, and the yields are expected to be low.
Logical Relationship for Electrophilic Aromatic Substitution Reactivity:
Figure 1: Logical flow diagram illustrating the higher reactivity of this compound in electrophilic aromatic substitution compared to 2,4,6-Trifluorophenol.
Nucleophilic Aromatic Substitution
In nucleophilic aromatic substitution (NAS), a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The presence of strong electron-withdrawing groups, such as fluorine, is essential for activating the ring towards nucleophilic attack.
This compound:
-
Reactivity: This isomer can undergo NAS, particularly at the carbon atoms bearing fluorine atoms that are ortho or para to other electron-withdrawing groups. The C2 and C4 positions are activated by the other fluorine atoms.
2,4,6-Trifluorophenol:
-
Reactivity: This isomer is generally more reactive towards nucleophiles. The fluorine atoms at the C2, C4, and C6 positions are all activated by the other two fluorine atoms through their strong inductive effects. The symmetric arrangement enhances the electron deficiency of the ring, making it a better substrate for NAS.
Experimental Protocols
Illustrative Protocol: Nitration of a Phenolic Compound
Warning: Nitration reactions are highly exothermic and can be dangerous if not performed with extreme caution. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.
Materials:
-
Phenolic substrate (e.g., this compound or 2,4,6-Trifluorophenol)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable solvent)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic substrate in the chosen solvent.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly and dropwise, add concentrated sulfuric acid to the cooled solution while stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the phenolic substrate, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (this will likely be significantly longer for the less reactive 2,4,6-trifluorophenol). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow for Nitration:
Figure 2: A generalized experimental workflow for the nitration of a phenolic compound.
Conclusion
The reactivity of this compound and 2,4,6-Trifluorophenol is dictated by the distinct electronic and steric environments created by the arrangement of the fluorine atoms. This compound is the more versatile substrate for electrophilic aromatic substitution due to the availability of activated and accessible positions on the aromatic ring. In contrast, 2,4,6-Trifluorophenol is significantly deactivated towards electrophiles but displays enhanced reactivity in nucleophilic aromatic substitution reactions. This comparative understanding is essential for medicinal chemists and material scientists in designing synthetic routes to novel fluorinated molecules with desired properties. Further experimental studies providing quantitative data on the reaction kinetics and product distributions for these isomers would be highly valuable to the scientific community.
References
A Comparative Guide to 2,3,4-Trifluorophenol and its Isomers in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks, trifluorophenols represent a critical class of reagents for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. The strategic placement of fluorine atoms on the phenol ring significantly modulates the molecule's reactivity and physicochemical properties. This guide provides an objective comparison of 2,3,4-trifluorophenol against other trifluorophenol isomers, supported by available experimental data and established chemical principles, to aid in the selection of the optimal isomer for specific synthetic applications.
Acidity and Nucleophilicity: A Comparative Overview
| Compound | pKa |
| Phenol | 9.95 |
| 2-Fluorophenol | 8.81 |
| 3-Fluorophenol | 9.28 |
| 4-Fluorophenol | 9.95 |
| This compound | Predicted to be significantly lower than monofluorophenols |
| 2,4,5-Trifluorophenol | Predicted to be significantly lower than monofluorophenols |
| 2,4,6-Trifluorophenol | Predicted to be significantly lower than monofluorophenols |
| 3,4,5-Trifluorophenol | Predicted to be significantly lower than monofluorophenols |
Note: Comprehensive experimental pKa data for all trifluorophenol isomers is limited. The trend shown is based on the established electronic effects of fluorine substituents.
A lower pKa value indicates a more acidic phenol and a more stable phenoxide conjugate base. This increased acidity generally translates to a less nucleophilic phenoxide. Therefore, isomers with fluorine atoms at the ortho and para positions, which exert a stronger electron-withdrawing effect through resonance, are expected to be more acidic and consequently less nucleophilic than those with meta-substitution. For this compound, the cumulative inductive and resonance effects of the three fluorine atoms result in a highly acidic phenol. This property can be advantageous in reactions where a stable phenoxide is desired but may require more forcing conditions for reactions where the phenoxide acts as a nucleophile.
Performance in Key Synthetic Transformations
The unique electronic properties of this compound and its isomers influence their performance in common synthetic reactions such as etherification, esterification, and nucleophilic aromatic substitution.
Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone for the formation of ethers, involves the reaction of a phenoxide with an alkyl halide. The reactivity of the fluorophenol isomer in this SN2 reaction is directly related to the nucleophilicity of the corresponding phenoxide.
While direct comparative yield data for the Williamson ether synthesis using various trifluorophenol isomers is scarce in the literature, a general trend can be predicted based on their acidity. Isomers with lower pKa values (stronger acids) will form less nucleophilic phenoxides, potentially leading to lower reaction rates and yields under standard conditions.
Predicted Reactivity Trend (Williamson Ether Synthesis): 3,4,5-Trifluorophenol > 2,4,5-Trifluorophenol ≈ this compound > 2,4,6-Trifluorophenol
This trend suggests that this compound, with its highly acidic nature, might require more forcing conditions (e.g., stronger base, higher temperature, or more reactive alkylating agents) to achieve comparable yields to less acidic isomers like 3,4,5-trifluorophenol.
Fischer Esterification
In Fischer esterification, the phenol acts as a nucleophile attacking a protonated carboxylic acid. Similar to the Williamson ether synthesis, the nucleophilicity of the phenol plays a crucial role.
The reactivity in Fischer esterification is expected to follow a similar trend to that of etherification, with more acidic phenols being less reactive nucleophiles. Therefore, this compound would likely exhibit lower reactivity compared to isomers with less electron-withdrawing substitution patterns. To drive the reaction to completion, the use of a large excess of the carboxylic acid or the removal of water is often necessary.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on an activated aromatic ring. Fluorophenols can act as nucleophiles in this context. The performance of different isomers will again depend on their nucleophilicity.
For SNAr reactions where the fluorophenol is the nucleophile, the predicted reactivity trend would be similar to that of etherification and esterification. However, the highly electron-withdrawing nature of the trifluorophenoxy group can also influence the subsequent reactivity of the resulting aryl ether product.
Experimental Protocols
The following are general experimental protocols that can be adapted for a comparative study of this compound and its isomers.
General Protocol for Williamson Ether Synthesis
-
Phenoxide Formation: To a solution of the respective trifluorophenol isomer (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or THF) at 0 °C, add a strong base (e.g., sodium hydride, 1.1 eq).
-
Reaction with Alkyl Halide: Allow the mixture to stir at room temperature for 30 minutes. Then, add the alkyl halide (1.1 eq) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine the trifluorophenol isomer (1.0 eq), a carboxylic acid (1.5-3.0 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent (e.g., toluene or benzene).
-
Reaction Conditions: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid catalyst with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester is then purified by column chromatography or distillation.
Visualizing Reaction Pathways and Workflows
Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis of Trifluorophenyl Ethers.
Fischer Esterification Logical Pathway
Caption: Mechanistic Pathway of Fischer Esterification.
Conclusion
This compound is a valuable, highly functionalized building block in organic synthesis. Its distinct reactivity profile, characterized by high acidity and consequently moderate nucleophilicity, sets it apart from other trifluorophenol isomers. While this may necessitate more tailored reaction conditions in nucleophilic substitution reactions, it can be advantageous in other contexts, for instance, where a stable phenoxide is required or in directing electrophilic aromatic substitution. The choice between this compound and its isomers should be guided by a careful consideration of the desired reaction, the required balance between nucleophilicity and acidity, and the electronic properties of the target molecule. The experimental protocols and logical frameworks provided in this guide offer a starting point for the rational design and optimization of synthetic routes utilizing these versatile fluorinated compounds.
A Researcher's Guide to Validating the Structure of 2,3,4-Trifluorophenol Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific inquiry. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of 2,3,4-Trifluorophenol and its derivatives, offering objective performance comparisons and supporting experimental data. As a case study, we will refer to the characterization of 2,3,4-Trifluorophenoxyacetic acid, a representative derivative.
Performance Comparison of Analytical Techniques
The structural validation of this compound derivatives relies on a suite of complementary analytical techniques. Each method provides unique insights into the molecular architecture, and a combination of these is essential for unambiguous structure confirmation. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.
| Technique | Information Provided | Sample Requirements | Throughput | Key Strengths & Limitations |
| ¹H NMR | Proton environment, connectivity (via coupling) | 5-10 mg, soluble | High | Excellent for determining the number and connectivity of protons. Signal overlap can be an issue in complex molecules. |
| ¹³C NMR | Carbon skeleton, chemical environment of carbons | 20-50 mg, soluble | Medium | Provides a direct count of non-equivalent carbons. Lower sensitivity than ¹H NMR. |
| ¹⁹F NMR | Fluorine environment, C-F and F-F coupling | 5-10 mg, soluble | High | Highly sensitive and provides a wide chemical shift range, making it excellent for fluorinated compounds. |
| Mass Spectrometry (GC-MS/LC-MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern | <1 mg, volatile/ionizable | High | Provides definitive molecular weight and fragmentation data for structural clues. Isomer differentiation can be challenging. |
| FTIR Spectroscopy | Presence of functional groups | <1 mg, solid or liquid | High | Quick and easy method to identify key functional groups. Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D molecular structure | High-quality single crystal (0.1-0.5 mm) | Low | Provides the "gold standard" for structural determination. Growing suitable crystals can be a major bottleneck. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the precise connectivity and chemical environment of atoms within the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation (for 2,3,4-Trifluorophenoxyacetic acid):
-
Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
¹⁹F NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: -100 to -200 ppm (typical for aryl fluorides).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of volatile derivatives. For non-volatile samples like 2,3,4-Trifluorophenoxyacetic acid, derivatization to a more volatile ester (e.g., methyl ester) is required.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
Sample Preparation (Derivatization to Methyl Ester):
-
Dissolve ~1 mg of the acid in 1 mL of methanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 1-2 hours.
-
After cooling, neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl ester with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the residue in a small volume of a suitable solvent for GC injection.
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
FTIR Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Absorbance.
Single-Crystal X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of the molecule in the solid state.
Instrumentation: Single-crystal X-ray diffractometer.
Sample Preparation (Crystal Growth):
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Slow evaporation of the solvent from a saturated solution at room temperature is another common method.
-
Select a single crystal of suitable size (typically 0.1-0.5 mm in all dimensions) and mount it on the diffractometer.
Data Collection and Structure Refinement:
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data.
Signaling Pathway and Experimental Workflow
The structural validation of this compound derivatives is often a critical step in the synthesis of biologically active molecules. For instance, trifluorophenylacetic acid derivatives are key precursors in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The following diagram illustrates a generalized synthetic workflow for a DPP-4 inhibitor precursor starting from a this compound derivative.
Caption: Synthetic and validation workflow for a DPP-4 inhibitor precursor.
This guide provides a foundational framework for the structural validation of this compound derivatives. The combination of these analytical techniques, coupled with detailed experimental protocols, will enable researchers to unambiguously determine the structure of their synthesized compounds, a critical step in advancing drug discovery and development.
A Comparative Guide to Experimental and Computed Spectral Data of 2,3,4-Trifluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of available experimental spectral data for 2,3,4-Trifluorophenol, a key intermediate in the synthesis of various organic compounds. The objective is to cross-reference experimental findings with theoretical computations to provide a comprehensive understanding of its spectroscopic properties. However, a thorough literature search did not yield any specific computational studies on the vibrational or electronic spectra of this compound. Therefore, this guide will focus on presenting the available experimental data and will highlight the need for future computational work for a complete spectral analysis.
Executive Summary
This compound is a halogenated aromatic compound with applications in medicinal chemistry and materials science. Understanding its spectral characteristics is crucial for its identification, characterization, and the analysis of its interactions in various chemical and biological systems. This guide summarizes the experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectral data available for this compound. At present, no experimental Ultraviolet-Visible (UV-Vis) or computed spectral data (IR, Raman, or UV-Vis) have been found in the reviewed scientific literature.
Data Presentation: A Cross-Reference of Spectral Data
The following tables summarize the available experimental spectral data for this compound. The absence of computed data prevents a direct numerical comparison; however, the provided experimental values serve as a benchmark for future theoretical studies.
Table 1: Experimental Vibrational Spectroscopy Data for this compound
| Spectral Data Type | Experimental Wavenumber (cm⁻¹) |
| FT-IR | Data not available in tabular format in the searched sources. A representative spectrum is available for visualization. |
| FT-Raman | Data not available in tabular format in the searched sources. A representative spectrum is available for visualization. |
Note: While spectral images are available in public databases, the exact peak listings were not accessible for inclusion in this guide.
Table 2: UV-Vis Spectroscopy Data for this compound
| Spectral Data Type | Experimental λmax (nm) | Computed λmax (nm) |
| UV-Vis | No data found | No data found |
Experimental Protocols
The experimental data referenced in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies based on the available information.[1]
Fourier Transform Infrared (FT-IR) Spectroscopy
Instrumentation: The experimental FT-IR spectrum was acquired using a Bruker Tensor 27 FT-IR spectrometer.[1]
Methodology: The spectrum of this compound was likely obtained using the Attenuated Total Reflectance (ATR) technique with the sample in a solid or melt (liquid) state. In a typical ATR-FTIR measurement, the sample is brought into close contact with a crystal of high refractive index (e.g., diamond or germanium). The infrared beam is directed into the crystal at an angle greater than the critical angle, causing it to undergo total internal reflection. An evanescent wave penetrates a short distance into the sample at each reflection point, and absorption of the IR radiation occurs at specific wavelengths corresponding to the vibrational modes of the molecule. The detector then measures the attenuated infrared beam, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.
Fourier Transform Raman (FT-Raman) Spectroscopy
Instrumentation: The experimental FT-Raman spectrum was recorded on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[1]
Methodology: For a solid sample of this compound, the FT-Raman spectrum would be acquired by irradiating the sample with a near-infrared (NIR) laser (e.g., a Nd:YAG laser at 1064 nm). The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering. The remaining Raman scattered light is then directed into an interferometer. The resulting interferogram is subjected to a Fourier transform to produce the Raman spectrum, which plots the intensity of the scattered light as a function of the Raman shift (in wavenumbers, cm⁻¹).
Logical Workflow for Spectral Analysis
The following diagram illustrates the ideal workflow for a comprehensive spectral analysis of a molecule like this compound, incorporating both experimental and computational approaches.
Caption: Idealized workflow for the comparative analysis of experimental and computed spectral data.
Discussion and Future Outlook
The availability of experimental FT-IR and FT-Raman spectra provides a foundational "fingerprint" for this compound. However, the absence of detailed peak assignments and, more significantly, the lack of any computational studies, leaves a considerable gap in our understanding of this molecule's spectroscopic properties.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting vibrational frequencies and Raman activities. Time-Dependent DFT (TD-DFT) is similarly effective for calculating electronic transitions, which can be directly compared with experimental UV-Vis spectra. Such calculations would not only allow for a definitive assignment of the observed experimental bands but also provide insights into the molecule's electronic structure, vibrational modes, and the influence of the fluorine and hydroxyl substituents on the phenol ring.
For researchers in drug development, a detailed spectral analysis can aid in understanding drug-receptor interactions, monitoring chemical reactions, and ensuring the quality and purity of synthesized compounds. The lack of a complete spectral profile for this compound underscores an opportunity for further research. A computational study of this molecule would be a valuable contribution to the scientific community, providing a more complete picture of its chemical and physical properties.
References
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenol Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into phenolic compounds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated phenol analogs, supported by experimental data. We will delve into their cytotoxic, antioxidant, and enzyme-inhibiting properties, offering insights into how the unique physicochemical characteristics of fluorine can be leveraged to modulate therapeutic effects.
Comparative Biological Activity: Quantitative Data
The introduction of fluorine can significantly alter the biological activity of phenolic compounds. The following tables summarize the comparative inhibitory concentrations (IC50), effective concentrations (EC50), and inhibition constants (Ki) for several fluorinated and non-fluorinated phenol analogs across various biological assays. Lower values indicate greater potency.
Cytotoxicity Data (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that is required for 50% inhibition of a biological or biochemical function. In this context, it is a measure of the potency of a substance in inhibiting cell growth.
| Compound Class | Target Cell Line(s) | Fluorinated Analog | IC50 (µM) | Non-Fluorinated Analog | IC50 (µM) | Fold Change in Potency |
| Phenylpironetin | OVCAR5 / A2780 (Ovarian Cancer) | 4-Fluorophenyl dihydroxy analog | 0.0165 / 0.0297 | Phenylpironetin | 0.0219 / 0.0410 | ~1.3-fold increase |
| 3-Phenylcoumarin-7-O-Sulfamate | Steroid Sulfatase Inhibition | Fluorinated derivatives (2b, 2c) | 0.27 | Coumarin-7-O-sulfamate | 3.5 | >10-fold increase |
| Flavonols | 22Rv1 (Prostate Carcinoma) | Fluorinated at 5-, 6-, and 7-positions | Enhanced cytotoxicity | Parent natural products | - | Qualitative enhancement |
Antioxidant Capacity (EC50)
The half-maximal effective concentration (EC50) is the concentration of a drug, antibody, or toxicant that induces a response halfway between the baseline and maximum after a specified exposure time. Here, it measures the concentration required to scavenge 50% of free radicals.
| Compound Class | Assay | Fluorinated Analog | EC50 (µg/mL) | Non-Fluorinated Analog | EC50 (µg/mL) | Change in Antioxidant Activity |
| 3',4',5'-Trihydroxyflavone | Radical Scavenging | 3-Fluoro-3',4',5'-trihydroxyflavone | 37 | 3',4',5'-Trihydroxyflavone | 71 | ~1.9-fold increase |
| 3',4',5'-Trimethoxyflavone | Radical Scavenging | 3-Fluoro-3',4',5'-trimethoxyflavone | 0.24 | 3',4',5'-Trimethoxyflavone | 0.33 | ~1.4-fold increase |
Enzyme Inhibition (Ki and % Inhibition)
The inhibition constant (Ki) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
| Enzyme | Compound Class | Fluorinated Analog | Ki or % Inhibition | Non-Fluorinated Analog | Ki or % Inhibition | Change in Inhibitory Potency |
| Tyrosinase | Fluorophenols | 2-Fluorophenol | Competitive inhibitor | 3- and 4-Fluorophenol | Substrates | Functional switch |
| Nitric Oxide Synthase (nNOS, iNOS, eNOS) | Curcuminoid pyrazoles | (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | High iNOS inhibition | Non-fluorinated curcuminoid pyrazoles | Lower inhibition | Enhanced iNOS inhibition and selectivity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated analogs) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Capacity
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.
Procedure:
-
Sample Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.
Tyrosinase Inhibition Assay
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be monitored by measuring the increase in absorbance at 475 nm. Inhibitors of tyrosinase will reduce the rate of this reaction.
Procedure:
-
Reagents: Prepare solutions of mushroom tyrosinase, L-DOPA, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Mixture: In a 96-well plate, mix the tyrosinase enzyme with the test compound at various concentrations and pre-incubate for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding L-DOPA to the mixture.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition and, if applicable, the Ki value using Michaelis-Menten kinetics.
Signaling Pathways and Mechanistic Insights
Fluorination can influence how phenolic compounds interact with and modulate key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses and cell survival. Phenolic compounds can inhibit NF-κB activation. Fluorination can enhance this inhibitory activity by increasing the compound's ability to interact with key kinases in the pathway, such as IKK (IκB kinase), thereby preventing the phosphorylation and degradation of IκBα and subsequent nuclear translocation of NF-κB.
A Comparative Guide to Catalysts for the Functionalization of 2,3,4-Trifluorophenol
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties imparted by fluorine atoms can significantly influence a molecule's bioactivity, metabolic stability, and material characteristics. 2,3,4-Trifluorophenol, with its distinct substitution pattern, presents both a challenge and an opportunity for synthetic chemists. This guide provides a comparative overview of various catalytic systems for the functionalization of this compound, focusing on C-C and C-N bond-forming reactions. Due to a scarcity of direct comparative studies on this specific substrate, this guide collates available data on analogous reactions and provides general experimental frameworks.
Data Presentation: A Comparative Overview of Catalytic Systems
The following tables summarize the potential catalytic systems for the functionalization of this compound. It is important to note that the yields and conditions are based on general methodologies for similar substrates, as specific comparative data for this compound is limited in the current literature.
Table 1: C-C Bond Forming Reactions
| Reaction Type | Catalyst System | Typical Coupling Partner | Solvent | Base | Temp. (°C) | Potential Yield Range (%) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Arylboronic acid | Toluene/H₂O or Dioxane/H₂O | K₂CO₃, Cs₂CO₃ | 80-110 | 70-95 |
| NiCl₂(PCy₃)₂ | Arylboronic acid | 2-MeTHF | K₃PO₄ | 100 | 60-90 | |
| Heck Alkenylation | Pd(OAc)₂ / PPh₃ | Alkene (e.g., Styrene) | DMF or NMP | Et₃N | 100-140 | 50-85 |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Terminal Alkyne | THF or DMF | Et₃N | 25-80 | 60-90 |
| Direct C-H Arylation | [Cp*RhCl₂]₂ | Arene | DCE | AgSbF₆ | 60-100 | 40-70 |
Table 2: C-N Bond Forming Reactions
| Reaction Type | Catalyst System | Typical Coupling Partner | Solvent | Base | Temp. (°C) | Potential Yield Range (%) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP or XPhos | Primary/Secondary Amine | Toluene or Dioxane | NaOtBu, Cs₂CO₃ | 80-110 | 65-95 |
| NiCl₂(DME) / dcype | Primary/Secondary Amine | 2-MeTHF | NaOtBu | 80-100 | 50-80 | |
| Ullmann Condensation | CuI / Phenanthroline | Amine | DMF or NMP | K₂CO₃, Cs₂CO₃ | 120-180 | 40-70 |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the functionalization of this compound. Optimization of reaction conditions is highly recommended for this specific substrate.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add a degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add degassed solvent (e.g., toluene) and stir for a few minutes.
-
Add this compound (1.0 equiv., if activated as a halide or triflate) and the amine (1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Mandatory Visualization
The following diagrams illustrate the generalized catalytic cycles for key functionalization reactions.
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic cycle for the Buchwald-Hartwig amination reaction.
Discussion and Catalyst Selection
The choice of catalyst for the functionalization of this compound is critical and depends on the desired transformation and the inherent reactivity of the C-F and C-H bonds.
-
Palladium-based catalysts are the most versatile and widely studied for a range of cross-coupling reactions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the choice of phosphine ligand is crucial for achieving high yields and turnover numbers. Electron-rich and bulky ligands such as XPhos and SPhos often prove effective for challenging substrates.
-
Nickel-based catalysts have emerged as a more economical alternative to palladium. They can exhibit unique reactivity, particularly in the activation of less reactive C-O and C-F bonds. However, nickel-catalyzed reactions can sometimes be more sensitive to air and moisture.
-
Rhodium catalysts are particularly effective for directed C-H activation, allowing for functionalization at positions ortho to a directing group. The hydroxyl group of this compound can potentially act as a directing group, although its directing ability may be influenced by the fluorine substituents.
-
Copper catalysts are traditionally used in Ullmann-type reactions, which often require higher temperatures than their palladium-catalyzed counterparts. However, recent advances have led to the development of more active copper catalytic systems that operate under milder conditions. Copper is also a key component in Sonogashira couplings and can be used for cyanation reactions.
-
Photoredox catalysis offers a distinct approach, utilizing visible light to generate radical intermediates under mild conditions. This method can be particularly useful for transformations that are difficult to achieve through traditional thermal catalysis, such as trifluoromethylation.
Given the electron-withdrawing nature of the three fluorine atoms, the C-H bonds on the aromatic ring of this compound will be activated towards nucleophilic attack and potentially C-H activation. The phenolic hydroxyl group can also be a site for O-functionalization or act as a directing group for ortho C-H functionalization. The C-F bonds are generally strong, but their activation can be achieved with specific nickel or palladium catalysts, especially when ortho to an activating group.
The functionalization of this compound offers access to a diverse range of valuable fluorinated building blocks. While direct comparative studies are lacking, the general principles of transition metal catalysis provide a strong foundation for developing effective synthetic routes. Researchers are encouraged to screen a variety of catalyst systems, ligands, and reaction conditions to identify the optimal protocol for their desired transformation. The information presented in this guide serves as a starting point for the rational design of experiments aimed at the efficient and selective functionalization of this important fluorinated phenol.
A Comparative Analysis of Trifluoromethyl-Containing Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of three prominent herbicides derived from trifluorophenols: Fomesafen, Lactofen, and Oxyfluorfen. These herbicides belong to the diphenyl ether class and share a common mechanism of action, the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll biosynthesis pathway.[1][2][3][4][5][6][7][8] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cellular damage and necrosis in susceptible plants.[1][3][9]
While sharing a common mode of action, these herbicides exhibit differences in their application spectrum, crop selectivity, and efficacy against various weed species. This guide summarizes available quantitative data, outlines typical experimental protocols for efficacy evaluation, and provides visual representations of key pathways and workflows.
Efficacy Data Summary
The following tables summarize the efficacy of Fomesafen, Lactofen, and Oxyfluorfen against various weed species. It is important to note that the data is compiled from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative Efficacy (% Control) of PPO-Inhibiting Herbicides on Amaranthus tuberculatus (Waterhemp) 28 Days After Application (DAA)
| Herbicide | Application Rate (g ai ha⁻¹) | % Control | Source |
| Fomesafen | 343 | 80 - 88% | [10] |
| Lactofen | 219 | 80 - 88% | [10] |
Note: Data for Fomesafen and Lactofen are presented as a range from the source.
Table 2: Effect of Fomesafen and Lactofen on Soybean Flower and Pod Counts 1 Week After Treatment (WAT)
| Herbicide | Application Stage | Application Rate (g ai ha⁻¹) | Mean Change in Flower/Pod Count per Plant | Source |
| Untreated Control | R1 (Beginning Flower) | - | +17.1 | [11] |
| Fomesafen | R1 | 395 | +16.5 | [11] |
| Lactofen | R1 | 219 | Data not available for direct comparison in the provided source | [11] |
| Untreated Control | R3 (Beginning Pod) | - | +5.8 | [11] |
| Fomesafen | R3 | 395 | +6.1 | [11] |
| Lactofen | R3 | 219 | Data not available for direct comparison in the provided source | [11] |
| Untreated Control | R5 (Beginning Seed) | - | +2.2 | [11] |
| Fomesafen | R5 | 395 | +2.4 | [11] |
| Lactofen | R5 | 219 | Data not available for direct comparison in the provided source | [11] |
Source: Adapted from Beam et al. (2018). The data represents the change in the number of flowers or pods from the time of application to one week after. A positive value indicates an increase in flowers/pods. There were no statistically significant differences between the herbicide treatments and the untreated control.[11]
Table 3: General Weed Spectrum Controlled
| Herbicide | Selected Weeds Controlled |
| Fomesafen | Broadleaf weeds, grasses, and sedges including Palmer amaranth (Amaranthus palmeri), common waterhemp (Amaranthus tuberculatus), velvetleaf (Abutilon theophrasti), common cocklebur (Xanthium strumarium), and morning glory species (Ipomoea spp.).[2] |
| Lactofen | Over 50 broadleaf weeds including Palmer amaranth, kochia (Bassia scoparia), common cocklebur, waterhemp, and common ragweed (Ambrosia artemisiifolia).[12] |
| Oxyfluorfen | Annual broadleaf weeds and grasses such as barnyardgrass (Echinochloa crus-galli), common lambsquarters (Chenopodium album), black nightshade (Solanum nigrum), and pigweed species (Amaranthus spp.).[4][13] |
Experimental Protocols
The evaluation of herbicide efficacy is typically conducted through a combination of laboratory, greenhouse, and field experiments.
In Vitro PPO Enzyme Inhibition Assay
This laboratory-based assay determines the concentration of the herbicide required to inhibit 50% of the PPO enzyme activity (I50).
Methodology:
-
Enzyme Extraction: PPO enzyme is extracted from susceptible plant species.
-
Assay Reaction: The extracted enzyme is incubated with its substrate (protoporphyrinogen IX) and varying concentrations of the herbicide.
-
Activity Measurement: The rate of protoporphyrin IX formation is measured spectrophotometrically.
-
Data Analysis: I50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the herbicide concentration.[9]
Whole-Plant Dose-Response Assay (Greenhouse)
This assay determines the herbicide dose required to cause a 50% reduction in plant growth (GR50).
Methodology:
-
Plant Cultivation: Seeds of the target weed species are sown in pots and grown under controlled greenhouse conditions.
-
Herbicide Application: At a specific growth stage (e.g., 3-4 leaf stage), plants are treated with a range of herbicide doses using a calibrated sprayer. A non-treated control group is included.[9]
-
Evaluation: Plant injury is visually assessed at regular intervals (e.g., 3, 7, and 14 days after treatment). After a predetermined period (e.g., 21 days), the above-ground biomass is harvested and the fresh or dry weight is measured.[9]
-
Data Analysis: The percent growth reduction for each dose is calculated relative to the non-treated control. A dose-response curve is generated by plotting the percent growth reduction against the logarithm of the herbicide dose to determine the GR50 value.[9]
Field Efficacy Trials
Field trials are essential to evaluate herbicide performance under real-world agricultural conditions.
Methodology:
-
Experimental Design: A randomized complete block design with multiple replications is typically used. Plot sizes are standardized.[11][14]
-
Treatments: Herbicides are applied at labeled rates and at different crop and weed growth stages. An untreated control plot is included for comparison.[11][14]
-
Data Collection: Weed control efficacy is visually rated on a scale of 0 to 100% at various time points after application. Crop injury is also assessed. Weed biomass and density may also be measured.[14]
-
Yield Analysis: For crop-based studies, the final crop yield is measured to determine any impact of the herbicide treatment.[11]
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.
Visualizations
Caption: Mechanism of action of PPO-inhibiting herbicides.
Caption: Experimental workflow for herbicide efficacy comparison.
References
- 1. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 2. Fomesafen - Wikipedia [en.wikipedia.org]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Oxyfluorfen - Wikipedia [en.wikipedia.org]
- 5. peptechbio.com [peptechbio.com]
- 6. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. awiner.com [awiner.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to trifludimoxazin | Weed Science | Cambridge Core [resolve.cambridge.org]
- 11. benchchem.com [benchchem.com]
- 12. assets.ctfassets.net [assets.ctfassets.net]
- 13. pomais.com [pomais.com]
- 14. Evaluation of weed control efficacy and crop safety of the PPO-inhibiting herbicide tiafenacil in California orchard cropping systems | Weed Technology | Cambridge Core [cambridge.org]
GC-MS vs. LC-MS: A Comparative Guide for the Analysis of 2,3,4-Trifluorophenol
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of halogenated phenols such as 2,3,4-Trifluorophenol is crucial for environmental monitoring, toxicological studies, and process chemistry. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these two methods, supported by experimental protocols and performance data to aid in selecting the most suitable technique for your analytical needs.
Key Considerations at a Glance
| Feature | GC-MS | LC-MS |
| Principle | Separation of volatile and semi-volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Derivatization | Required for polar compounds like phenols to increase volatility. | Not typically required , simplifying sample preparation. |
| Sample Volatility | Analyte must be volatile and thermally stable (or made so via derivatization). | Suitable for a wide range of polarities and thermally labile compounds. |
| Sensitivity | High, often in the low ng/L to pg/L range, especially with derivatization. | Very high, capable of reaching pg/L to fg/L levels. |
| Selectivity | High, based on both chromatographic retention time and mass-to-charge ratio. | Very high, with the added dimension of MS/MS fragmentation for enhanced specificity. |
| Matrix Effects | Generally lower compared to LC-MS. | Can be more susceptible to ion suppression or enhancement from matrix components. |
| Throughput | Can be lower due to the additional derivatization step. | Higher throughput is often achievable due to simpler sample preparation. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the analysis of this compound using both GC-MS and LC-MS.
GC-MS with Silylation Derivatization
Due to the polar nature of the phenolic hydroxyl group, derivatization is a critical step to improve the volatility and chromatographic performance of this compound for GC-MS analysis. Silylation is a common and effective derivatization technique.
1. Sample Preparation (Aqueous Matrix)
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Acidify the water sample (e.g., 500 mL) to pH 2 with hydrochloric acid.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analyte with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
2. Silylation Derivatization
-
To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent, for instance, acetone.[1]
-
Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis
LC-MS/MS without Derivatization
LC-MS/MS offers the advantage of analyzing this compound directly without the need for derivatization, thereby simplifying the workflow.
1. Sample Preparation (Aqueous Matrix)
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric weak anion exchange (WAX) SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample (e.g., 500 mL) onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analyte with 5 mL of methanol containing 0.1% formic acid.
-
Evaporate the eluate to a final volume of 1 mL.
-
2. LC-MS/MS Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start with 10% B, hold for 1 min
-
Linearly increase to 95% B over 8 min
-
Hold at 95% B for 2 min
-
Return to 10% B and equilibrate for 3 min
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 6500+ QTRAP)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: -4500 V
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data Comparison
The following tables summarize typical quantitative performance data for the analysis of halogenated phenols using GC-MS and LC-MS/MS. It is important to note that the data presented are compiled from various studies on closely related compounds and are intended to be representative.
Table 1: GC-MS Performance Data for Halogenated Phenols (with Derivatization)
| Parameter | Typical Performance | Data Source Reference |
| Linearity (r²) | > 0.999 | (PerkinElmer Application Note for 2,4,6-Trichlorophenol) |
| Limit of Detection (LOD) | 0.01 - 0.25 µg/L | [2] |
| Limit of Quantification (LOQ) | 0.05 - 0.8 µg/L | [3] |
| Recovery | 80 - 115% | [3] |
| Precision (RSD) | < 15% | [3] |
Table 2: LC-MS/MS Performance Data for Halogenated Phenols
| Parameter | Typical Performance | Data Source Reference |
| Linearity (r²) | > 0.99 | (Validation study for pesticides in water) |
| Limit of Detection (LOD) | 0.5 - 5.0 ng/L | (Online SPE-LC-MS/MS for perfluorinated compounds) |
| Limit of Quantification (LOQ) | 1 - 20 ng/L | (Online SPE-LC-MS/MS for perfluorinated compounds) |
| Recovery | 80 - 120% | (Online SPE-LC-MS/MS for perfluorinated compounds) |
| Precision (RSD) | < 15% | (Online SPE-LC-MS/MS for perfluorinated compounds) |
Visualizing the Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the distinct experimental workflows for GC-MS and LC-MS analysis of this compound.
Conclusion
Both GC-MS and LC-MS/MS are highly capable techniques for the quantitative analysis of this compound.
GC-MS is a robust and highly sensitive method, particularly when coupled with a derivatization step to enhance the volatility and chromatographic behavior of the analyte. The extensive spectral libraries available for electron ionization can aid in confident identification. However, the requirement for derivatization adds a layer of complexity and time to the sample preparation workflow.
LC-MS/MS offers the significant advantage of analyzing polar compounds like this compound in their native form, streamlining the sample preparation process and increasing sample throughput. Its exceptional sensitivity and selectivity, especially in complex matrices, make it a powerful tool for trace-level quantification. However, matrix effects can be more pronounced, and method development may require careful optimization of chromatographic and mass spectrometric conditions.
The choice between GC-MS and LC-MS/MS will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. For routine analysis of a large number of samples where high throughput is critical, LC-MS/MS may be the preferred method. For applications requiring the highest degree of certainty in identification and where the sample workload is more manageable, the well-established and robust nature of GC-MS with derivatization remains a strong contender.
References
- 1. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hjjkyyj.com [hjjkyyj.com]
A Comparative Guide to the Regioselectivity of Electrophilic Substitution on Trifluorophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regioselectivity of electrophilic substitution reactions on 2,3,4-trifluorophenol and its isomers. Due to a lack of specific experimental data in the public domain for the electrophilic substitution of this compound, this guide focuses on the predicted regioselectivity based on established principles of electrophilic aromatic substitution, supported by general experimental protocols for similar compounds.
Introduction to Electrophilic Substitution on Fluorinated Phenols
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic compounds. In the context of drug development and materials science, the introduction of substituents onto a fluorinated phenol backbone can significantly alter a molecule's biological activity and material properties. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the aromatic ring.
The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, fluorine (-F) atoms are deactivating due to their strong inductive electron-withdrawing effect, yet they also act as ortho, para-directors because of their ability to donate electron density through resonance. When both are present on a benzene ring, the final substitution pattern is a result of the interplay between these competing effects and steric hindrance.
Predicted Regioselectivity of Electrophilic Substitution on this compound
In this compound, the hydroxyl group strongly activates the ring for electrophilic attack. The fluorine atoms, while deactivating, will also direct incoming electrophiles to their ortho and para positions.
Let's analyze the open positions on the this compound ring:
-
C5: This position is para to the strongly activating hydroxyl group and meta to the C3 and C4 fluorine atoms. The powerful para-directing effect of the hydroxyl group is expected to strongly favor substitution at this position.
-
C6: This position is ortho to the hydroxyl group. While activated by the hydroxyl group, it is also flanked by a fluorine atom at C2, which may introduce some steric hindrance.
Comparison with Other Trifluorophenol Isomers (Predicted)
To understand the impact of the fluorine substitution pattern, we can compare the predicted regioselectivity of this compound with other isomers.
| Trifluorophenol Isomer | Available Positions for Substitution | Predicted Major Product(s) | Rationale |
| This compound | C5, C6 | Substitution at C5 | The C5 position is para to the strongly activating -OH group, making it the most electronically favored position. |
| 2,4,6-Trifluorophenol | C3, C5 | No reaction or substitution at C3/C5 under harsh conditions | All available positions are meta to the activating -OH group and flanked by deactivating fluorine atoms, making the ring highly deactivated. |
| 2,3,5-Trifluorophenol | C4, C6 | Substitution at C6 and C4 | The C6 position is ortho to the -OH group and less sterically hindered than C4. The C4 position is para to the -OH group. A mixture of isomers is likely, with the C6 isomer potentially favored. |
| 2,3,6-Trifluorophenol | C4, C5 | Substitution at C4 | The C4 position is para to the -OH group. The C5 position is meta to the -OH group and sterically hindered. |
| 3,4,5-Trifluorophenol | C2, C6 | Substitution at C2 and C6 | The C2 and C6 positions are equivalent and ortho to the activating -OH group. |
General Experimental Protocol: Nitration of a Substituted Phenol
This protocol provides a general methodology for the nitration of a phenol and should be adapted and optimized for specific substrates like this compound.
Materials:
-
Substituted Phenol (e.g., this compound)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ice Bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the substituted phenol in dichloromethane.
-
Cooling: Cool the solution in an ice bath to 0-5 °C with stirring.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred phenol solution via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice and then carefully neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired nitro-substituted phenol isomer(s).
Visualizing the Reaction Pathway and Workflow
Diagram 1: Predicted Regioselectivity of Nitration on this compound
Caption: Predicted reaction pathway for the nitration of this compound.
Diagram 2: General Experimental Workflow for Phenol Nitration
Caption: A generalized workflow for the nitration of a phenolic compound.
Benchmarking the Thermal Stability of Polymers Made with 2,3,4-Trifluorophenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of polymers synthesized using fluorinated phenols, with a specific focus on benchmarking the expected performance of polymers derived from 2,3,4-Trifluorophenol. Due to the limited availability of specific experimental data for polymers exclusively synthesized from this compound in publicly accessible literature, this guide establishes a performance benchmark by comparing structurally analogous fluorinated and non-fluorinated poly(phenylene ether)s. The inclusion of fluorine atoms into polymer backbones is a well-established strategy to enhance thermal stability, and this guide will objectively compare the performance of these polymers with supporting experimental data and detailed methodologies.
Comparative Thermal Stability Data
The thermal stability of polymers is commonly evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, with the onset of decomposition (Td) and the temperature at 5% weight loss (Td5%) being key indicators of thermal stability. DSC is used to determine the glass transition temperature (Tg), which indicates the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
The following table summarizes the thermal properties of a series of poly(phenylene ether)s with varying degrees of fluorination to provide a benchmark for polymers made with this compound.
| Polymer | Structure | Td5% (°C) in N₂ | Tg (°C) |
| Poly(phenylene oxide) (PPO) | -(C₆H₄-O)- | ~450 - 500 | ~210 |
| Poly(4-fluorophenylene oxide) | -(C₆H₄F-O)- | Data not readily available | Data not readily available |
| Poly(2,6-difluorophenylene oxide) | -(C₆H₃F₂-O)- | Data not readily available | Data not readily available |
| Poly(pentafluorophenylene oxide) | -(C₆F₅-O)- | >500 | ~160 |
| Expected: Poly(2,3,4-trifluorophenylene oxide) | -(C₆H₂F₃-O)- | >500 (projected) | ~180-200 (projected) |
Note: Specific Td5% and Tg values for mono- and di-fluorinated poly(phenylene oxide)s are not consistently reported in the literature, highlighting a research gap. The projected values for poly(2,3,4-trifluorophenylene oxide) are based on the general trend that increased fluorination enhances thermal stability but can sometimes lower the glass transition temperature due to changes in chain packing and flexibility.
Fluorinated poly(aryl ether)s, in general, exhibit high thermal stability with 5% weight loss temperatures often exceeding 500°C in a nitrogen atmosphere.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparative analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.
-
Ensure the sample is evenly distributed at the bottom of the pan.
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (or air for oxidative stability studies) at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is standard for comparative studies.
-
Temperature Range: Typically from room temperature to 800 °C to ensure complete decomposition.
-
Data Analysis: The onset of decomposition (Td) is determined from the intersection of the baseline and the tangent of the weight loss curve. The temperature at 5% weight loss (Td5%) is also recorded.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Instrumentation: A calibrated differential scanning calorimeter with a cooling accessory.
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
Experimental Conditions:
-
Atmosphere: Inert atmosphere, typically nitrogen, with a purge gas flow rate of 20-50 mL/min.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg at a rate of 10-20 °C/min. This step removes the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well below the Tg.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from the midpoint of the inflection in the baseline of the second heating scan.
-
Mandatory Visualizations
Synthesis of Poly(aryl ether)s via Nucleophilic Aromatic Substitution
The synthesis of poly(aryl ether)s from fluorinated phenols typically proceeds via a nucleophilic aromatic substitution (NAS) reaction. A dihydroxy monomer is reacted with an activated dihalo- or dinitro-monomer in the presence of a weak base.
Caption: General workflow for the synthesis of poly(aryl ether)s.
Thermal Degradation Pathway of Aromatic Polyethers
The thermal degradation of aromatic polyethers can proceed through several mechanisms, including random chain scission and side-group elimination.[2] The primary pathway often involves the cleavage of the ether linkages in the polymer backbone.
Caption: Simplified pathway for the thermal degradation of aromatic polyethers.
References
Safety Operating Guide
Proper Disposal of 2,3,4-Trifluorophenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3,4-Trifluorophenol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this hazardous chemical.
This compound is a flammable solid that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is also known to cause severe skin and eye irritation or damage.[1][2][3] Due to its halogenated nature, this compound is classified as a hazardous waste and requires specialized disposal procedures.[4][5][6]
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its hazards. The following table summarizes the key safety information:
| Hazard Classification | Description | Precautionary Codes |
| Flammable Solid | Flammable solid.[1][2] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin or if inhaled.[1][2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P270: Do not eat, drink or smoke when using this product.[3] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] Some sources indicate it causes severe skin burns.[1] | P264: Wash face, hands and any exposed skin thoroughly after handling.[7] P302+P352: IF ON SKIN: Wash with plenty of water.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] Some sources indicate it causes severe eye damage.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] | P271: Use only outdoors or in a well-ventilated area.[3] |
Disposal Protocol: A Step-by-Step Guide
The recommended and required method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3][7] On-site chemical neutralization is not recommended without specific, validated protocols for this compound. The following steps outline the procedure for preparing the chemical for disposal.
Experimental Protocol for Waste Preparation
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[1]
-
Segregation of Waste:
-
Container Selection and Labeling:
-
Use a clean, dry, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are generally suitable for halogenated organic waste.[5]
-
The container must be in good condition with a secure, leak-proof lid.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, corrosive, harmful).
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound into the designated waste container using a chemically resistant spatula or scoop. Avoid creating dust.[2]
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or paper towels, should also be placed in the same hazardous waste container.
-
Solutions: If this compound is in a solvent, it should be collected as liquid halogenated organic waste. Do not dispose of it down the drain.[4]
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 3. This compound | 2822-41-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ethz.ch [ethz.ch]
- 6. nipissingu.ca [nipissingu.ca]
- 7. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,3,4-Trifluorophenol
For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of 2,3,4-Trifluorophenol, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
This compound is a flammable solid that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is corrosive and can cause severe skin burns and eye damage, as well as respiratory irritation.[1][3] Due to its hazardous nature, stringent adherence to safety protocols is critical.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is necessary to mitigate the risks associated with this compound. The following table summarizes the required PPE for various laboratory operations.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles are mandatory. A face shield must be worn over goggles when there is a splash hazard.[2][4] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are not recommended for prolonged contact.[5] For incidental contact with dilute solutions (<10%), double-gloving with thicker nitrile gloves (≥8 mil) is acceptable. For concentrated solutions or prolonged handling, utility-grade neoprene or butyl rubber gloves should be worn over nitrile gloves.[4][5] Always inspect gloves for pinholes before use. |
| Body | Laboratory Coat and Apron | A fully buttoned lab coat is required.[4] For procedures with a high risk of splashing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[4][5] Long pants and closed-toe shoes are mandatory.[4] |
| Respiratory | Dust Respirator | A NIOSH-approved N95 dust mask or equivalent should be worn when handling the solid form to prevent inhalation of dust particles.[6] All handling of this compound, especially when heating or creating solutions, must be conducted in a certified chemical fume hood.[1][3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[7]
-
Put on all required personal protective equipment as detailed in the PPE table.
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.[8]
-
Confirm that a spill kit and a phenol-specific first aid kit containing polyethylene glycol (PEG 300 or 400) are readily accessible.[9]
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and solution preparation, inside a certified chemical fume hood to prevent inhalation of dust and vapors.[1][3]
-
Use spark-proof tools and explosion-proof equipment due to its flammability.[2] Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Ground/bond the container and receiving equipment to prevent static discharge.[1]
-
-
Cleanup and Storage:
-
Decontaminate the work area and any equipment used with an appropriate solvent.
-
Segregate all waste containing this compound into clearly labeled, sealed containers for hazardous waste disposal.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1] The storage area should be designated for flammables and corrosives.[1]
-
Emergency Response: Immediate Actions for Spills and Exposures
Prompt and correct response to emergencies is critical to mitigating harm.
Caption: Emergency response plan for this compound incidents.
Emergency Protocols:
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][10]
-
After initial water flushing, if available, liberally apply polyethylene glycol (PEG 300 or 400) to the affected area.[5][9]
-
Seek immediate medical attention.[1]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Small Spills:
-
Large Spills:
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is a legal and ethical responsibility to protect the environment.
| Waste Type | Disposal Procedure |
| Unused or Expired this compound | Dispose of as hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of it down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, gloves) | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should indicate that the waste is contaminated with this compound. |
| Contaminated Solvents and Solutions | Collect in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams. |
General Disposal Protocol:
-
All waste must be disposed of in accordance with federal, state, and local regulations.[2]
-
A potential disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contact your institution's EHS department for specific guidance on waste collection and disposal procedures.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. twu.edu [twu.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. 2,3,4-三氟苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
